3-(Trimethylsilyl)propargyl alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCJDPEKKEYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063751 | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-36-6 | |
| Record name | 3-(Trimethylsilyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trimethylsilyl)propargyl Alcohol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethylsilyl)propargyl alcohol is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive propargyl alcohol moiety and a sterically influential trimethylsilyl (B98337) group, which serves as a protecting group for the terminal alkyne. This unique combination allows for a diverse array of chemical transformations, making it a valuable building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its application in the synthesis of pharmacologically active compounds like Isbogrel.
Physicochemical Properties of this compound
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₆H₁₂OSi | [1] |
| Molecular Weight | 128.24 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 76 °C at 11 mmHg | [1] |
| Density | 0.865 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.451 | [1] |
| Flash Point | 67 °C (153 °F) - closed cup | [1] |
| Solubility | Not miscible with water | |
| Purity | Commercially available in 98% and 99% grades | [1] |
| Sensitivity | Moisture sensitive |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and common laboratory practices.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the deprotonation of propargyl alcohol followed by quenching with a trimethylsilylating agent.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (B95107) (THF). The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Propargyl alcohol is added dropwise to the stirred THF. Subsequently, a solution of n-butyllithium in hexanes is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C. The reaction mixture is stirred for an additional hour at this temperature.
-
Silylation: Trimethylsilyl chloride is then added dropwise to the reaction mixture. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification by Vacuum Distillation
The crude product is purified by fractional distillation under reduced pressure to afford pure this compound.
Protocol:
-
Apparatus Setup: A short-path distillation apparatus is assembled and connected to a vacuum pump with a cold trap in between. All glass joints should be properly greased to ensure a good seal.
-
Distillation: The crude oil is transferred to the distillation flask containing a magnetic stir bar. The system is slowly evacuated to the desired pressure (e.g., 11 mmHg).
-
Heating: The distillation flask is gently heated in an oil bath while stirring.
-
Fraction Collection: The fraction distilling at 76 °C is collected as the pure product.
-
Shutdown: After the distillation is complete, the heating is removed, and the apparatus is allowed to cool to room temperature before slowly reintroducing air into the system.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of the synthesized this compound can be confirmed by GC-MS analysis.
Protocol:
-
Sample Preparation: A dilute solution of the purified product is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
-
-
Data Analysis: The retention time and the mass spectrum of the major peak are compared with known data for this compound.
Application in Drug Development: Synthesis of Isbogrel
This compound is a key reagent in the synthesis of Isbogrel, a potent Thromboxane (B8750289) A2 (TXA2) synthase inhibitor and receptor antagonist, which has been investigated for its potential in treating asthma.
Thromboxane A2 Signaling Pathway and Inhibition by Isbogrel
Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. It is synthesized from arachidonic acid via the action of cyclooxygenase (COX) and thromboxane synthase. Isbogrel inhibits the final step of this pathway and also blocks the TXA2 receptor, thereby reducing the physiological effects of TXA2.
Logical Workflow for Isbogrel Synthesis
The synthesis of Isbogrel involves the reaction of this compound with other precursors. The following diagram illustrates a logical workflow for this process.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and purification, make it an accessible building block for researchers. Its role in the synthesis of pharmacologically relevant molecules like Isbogrel highlights its importance in drug discovery and development. This guide provides a foundational resource for scientists working with this important compound.
References
Spectral Data Analysis of 3-(Trimethylsilyl)propargyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 3-(trimethylsilyl)propargyl alcohol. The information herein is intended to support research and development activities by providing a foundational understanding of the spectroscopic characteristics of this compound.
Disclaimer: The quantitative spectral data presented in this guide are based on established principles of spectroscopy and data from analogous compounds. Exact experimental values may vary based on instrumentation, sample preparation, and experimental conditions.
Compound Identification
| Chemical Name | This compound |
| Synonyms | 3-(Trimethylsilyl)-2-propyn-1-ol |
| CAS Number | 5272-36-6[1][2][3][4][5][6][7] |
| Molecular Formula | C₆H₁₂OSi[2][3][5][6][7] |
| Molecular Weight | 128.24 g/mol [3][7] |
| Structure | (CH₃)₃SiC≡CCH₂OH |
Expected Spectral Data
The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the molecular structure and typical spectroscopic values for the functional groups present.
¹H NMR Spectroscopy
Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (CH₃)₃Si- | 0.1 - 0.3 | Singlet | 9H |
| -CH₂- | ~4.2 | Singlet or Triplet (if coupled to OH) | 2H |
| -OH | Variable (1.5 - 4.0) | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| (CH₃)₃Si- | -1 to 2 |
| -C≡C-Si | 85 - 95 |
| -C≡C-CH₂ | 100 - 110 |
| -CH₂- | 50 - 60 |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (alkane) | 2850 - 3000 | Medium to Strong |
| C≡C (alkyne) | 2100 - 2260 | Weak to Medium |
| Si-C | 1250, 840 | Strong |
| C-O (alcohol) | 1000 - 1260 | Strong |
Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed spectral analysis.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time will be required.
IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a small drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical scanning range is 4000 to 400 cm⁻¹.
Visualizations
The following diagrams illustrate the relationships between the molecular structure and its spectral data, as well as a general workflow for spectral acquisition.
References
- 1. This compound 99 5272-36-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 2-Propyn-1-ol, 3-(trimethylsilyl)- | C6H12OSi | CID 78930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-TRIMETHYLSILYL-2-PROPYN-1-OL | 5272-36-6 [chemicalbook.com]
- 5. thomassci.com [thomassci.com]
- 6. 2-Propyn-1-ol, 3-(trimethylsilyl)- [webbook.nist.gov]
- 7. 3-Trimethylsilyl-2-propyn-1-ol|5272-36-6|00011--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]
Technical Guide: 3-(Trimethylsilyl)-2-propyn-1-ol (CAS 5272-36-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(Trimethylsilyl)-2-propyn-1-ol, a versatile reagent in modern organic synthesis.
Chemical Properties
3-(Trimethylsilyl)-2-propyn-1-ol, also known as 3-(trimethylsilyl)propargyl alcohol, is a colorless to light yellow liquid.[1] Its trimethylsilyl (B98337) group provides stability and unique reactivity, making it a valuable building block in the synthesis of complex molecules.[2]
Table 1: Physicochemical Properties of 3-(Trimethylsilyl)-2-propyn-1-ol
| Property | Value | References |
| IUPAC Name | 3-(trimethylsilyl)prop-2-yn-1-ol | [3] |
| Synonyms | This compound, Trimethylsilylpropynol | [1][4] |
| CAS Number | 5272-36-6 | [5] |
| Molecular Formula | C₆H₁₂OSi | [5][6] |
| Molecular Weight | 128.24 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow, clear liquid | [1] |
| Boiling Point | 76 °C at 11 mmHg | [4][7][8] |
| Density | 0.865 g/mL at 25 °C | [4][7][8] |
| Refractive Index (n20/D) | 1.451 | [4][7] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [1][9] |
| Solubility | Not miscible with water. Soluble in benzene (B151609) (sparingly). | [4][8] |
| Storage | Keep in a dark place, sealed in dry, room temperature. Sensitive to light, air, and moisture. | [1][4][10] |
Applications in Synthesis
The primary utility of 3-(Trimethylsilyl)-2-propyn-1-ol lies in its role as a synthetic intermediate and a protecting group for terminal alkynes.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key reagent in the synthesis of pharmaceuticals and agrochemicals.[2] A notable application is in the synthesis of Isbogrel, a thromboxane (B8750289) A2 synthase inhibitor and receptor antagonist with potential for asthma treatment.[4]
-
Protecting Group: The trimethylsilyl (TMS) group acts as a protecting group for the acidic proton of the terminal alkyne.[4][11] This allows for selective reactions at other sites of the molecule without interference from the alkyne proton.[4] The TMS group can be easily removed under mild conditions, such as with a fluoride (B91410) source (e.g., TBAF) or potassium carbonate in methanol (B129727), to regenerate the terminal alkyne.[12]
-
Organic Synthesis: This compound is used as a raw material for various organic reactions.[4] For instance, alkyllithiums can add across the triple bond to form (1-lithiovinyl)silanes.[1] It is also employed in the development of new materials like polymers and coatings.[2]
-
Analytical Chemistry: It can be utilized in analytical methods for the detection and quantification of various substances.[2]
Experimental Protocols
Synthesis of 3-(Trimethylsilyl)-2-propyn-1-ol
A common method for the synthesis of 3-(Trimethylsilyl)-2-propyn-1-ol involves the deprotection of a protected precursor. The following protocol is adapted from a literature procedure for the synthesis from Tetrahydro-2-[[3-(trimethylsilyl)-2-propyn-1-yl]oxy]-2H-Pyran.[6]
Reaction Scheme:
Caption: Synthesis of 3-(Trimethylsilyl)-2-propyn-1-ol via deprotection.
Materials:
-
Tetrahydro-2-[[3-(trimethylsilyl)-2-propyn-1-yl]oxy]-2H-Pyran (starting material)
-
Methanol (reagent grade)
-
Amberlyst-15 resin
-
Ethyl acetate (B1210297)
-
10% aqueous hydrochloric acid
-
Anhydrous sodium sulfate
-
Nitrogen gas supply
-
Round-bottom flask and standard glassware
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (silica gel, hexane (B92381), ethyl acetate)
Procedure:
-
Under a nitrogen atmosphere, add methanol (4.0 mL) and Amberlyst-15 (0.025 g) to a round-bottom flask.[6]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Add a solution of Tetrahydro-2-[[3-(trimethylsilyl)-2-propyn-1-yl]oxy]-2H-Pyran (0.250 g, 1.17 mmol) dropwise to the cooled mixture.[6]
-
Remove the ice bath and warm the reaction mixture to 40 °C.[6]
-
Stir the mixture at 40 °C for 8 hours.[6]
-
After the reaction is complete, filter to remove the Amberlyst-15 resin and wash the resin with ethyl acetate (10 mL).[6]
-
To the combined filtrate, add 10% aqueous hydrochloric acid (10 mL).[6]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting residue by column chromatography on silica (B1680970) gel, using a mixture of hexane and ethyl acetate (9:1) as the eluent, to yield the final product.[1][6]
General Workflow for Using 3-(Trimethylsilyl)-2-propyn-1-ol as a Protecting Group
The trimethylsilyl group is a common protecting group for terminal alkynes due to its ease of introduction and removal.
Caption: Workflow for alkyne protection and deprotection using a TMS group.
Safety Information
3-(Trimethylsilyl)-2-propyn-1-ol is a combustible liquid and should be handled with care.[1] It is advisable to consult the Safety Data Sheet (SDS) before use.[11]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Statements | References |
| Flammable liquids | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P370+P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to an approved waste disposal plant. | [1][13] |
| Skin corrosion/irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [13] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [13] |
First Aid Measures:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[14]
-
Eye Contact: Rinse out with plenty of water. Remove contact lenses.[14]
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[14]
This document is intended for informational purposes for qualified professionals and does not constitute a warranty of the suitability of the product for any particular purpose. Always follow established laboratory safety protocols.
References
- 1. 3-TRIMETHYLSILYL-2-PROPYN-1-OL | 5272-36-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 6. 3-TRIMETHYLSILYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 13. rsc.org [rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Silylation of Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The silylation of propargyl alcohol is a fundamental and widely utilized transformation in organic synthesis, serving as a crucial step in the preparation of valuable intermediates for drug discovery, materials science, and complex molecule synthesis. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the silylation of propargyl alcohol. We delve into the prevalent reaction pathways, the roles of various silylating agents, catalysts, and reaction conditions, and potential side reactions. Detailed experimental procedures for common silylation methods are presented, alongside tabulated quantitative data to facilitate comparison and optimization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and logical representation of the described processes.
Core Concepts: The Mechanism of Silylation
The silylation of an alcohol, including propargyl alcohol, is fundamentally a nucleophilic substitution reaction at the silicon center. The most common mechanism involves the reaction of the alcohol with a silyl (B83357) halide, typically in the presence of a base.
The reaction is generally accepted to proceed via an SN2-type mechanism . The key steps are:
-
Deprotonation of the Alcohol: A base is used to deprotonate the hydroxyl group of propargyl alcohol, forming a more nucleophilic alkoxide. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) and imidazole (B134444).
-
Nucleophilic Attack: The resulting propargyl alkoxide attacks the electrophilic silicon atom of the silylating agent (e.g., a silyl chloride).
-
Leaving Group Departure: The halide (e.g., chloride) is displaced, forming the stable silyl ether and a salt byproduct.
The reactivity of the silylating agent is significantly influenced by the steric bulk of the substituents on the silicon atom. Less sterically hindered silyl groups, such as trimethylsilyl (B98337) (TMS), react more readily, while bulkier groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) require more forcing conditions but offer greater stability of the resulting silyl ether.
Catalysis in Silylation
In many cases, a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), is added to accelerate the reaction. The catalyst functions by first reacting with the silyl halide to form a highly reactive silylated pyridinium (B92312) intermediate. This intermediate is then more susceptible to nucleophilic attack by the alcohol.
Common Silylating Agents and Reaction Conditions
A variety of silylating agents are employed for the protection of propargyl alcohol, each offering a different balance of reactivity and stability of the resulting silyl ether. The choice of agent depends on the specific requirements of the synthetic route.
| Silylating Agent | Abbreviation | Common Base(s) | Solvent(s) | Typical Reaction Time | Typical Yield |
| Trimethylsilyl chloride | TMSCl | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0.5 - 2 hours | High |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, Triethylamine, DMAP (cat.) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 2 - 24 hours | 84%[1] - High |
| Triisopropylsilyl chloride | TIPSCl | Imidazole, DMAP (cat.) | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | 16 - 25 hours | 95-100% (for alcohols)[2] |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Imidazole | N,N-Dimethylformamide (DMF) | 12 - 24 hours | High |
Detailed Experimental Protocols
Silylation of Propargyl Alcohol with TBDMSCl using Imidazole in DMF
This procedure is a widely used and reliable method for the preparation of propargyl tert-butyldimethylsilyl ether.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of propargyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until the imidazole has completely dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure propargyl TBDMS ether. A reported yield for a similar system is 84%.[1]
Silylation of Propargyl Alcohol with TMSCl using Triethylamine in DCM
This protocol is suitable for the rapid and efficient introduction of the TMS protecting group.
Materials:
-
Propargyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of propargyl alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add trimethylsilyl chloride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the propargyl TMS ether. Due to the lability of the TMS group, purification by chromatography may lead to decomposition, and the crude product is often used directly in the next step.
Potential Side Reactions
While the silylation of propargyl alcohol is generally a high-yielding reaction, certain side reactions can occur, particularly under non-optimal conditions.
-
Reaction at the Terminal Alkyne: The terminal proton of the alkyne in propargyl alcohol is acidic and can be deprotonated by strong bases. While the pKa of the terminal alkyne proton (around 25) is much higher than that of the hydroxyl proton (around 16-17), the use of very strong bases or organometallic reagents could potentially lead to silylation at the alkyne terminus. However, under the standard conditions described above with amine bases, O-silylation is highly favored.
-
Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed rearrangements of propargylic alcohols to α,β-unsaturated carbonyl compounds. While these are not typically observed under the basic conditions of silylation, care must be taken during the workup to avoid strongly acidic conditions which could promote these unwanted transformations. A mild acidic quench, such as with saturated aqueous NH₄Cl, is recommended.
-
Hydrolysis of the Silyl Ether: Silyl ethers are susceptible to hydrolysis, with the stability being highly dependent on the steric bulk of the silyl group (TMS < TBDMS < TIPS < TBDPS). Care should be taken during workup and purification to avoid prolonged exposure to acidic or basic aqueous conditions.
It is noteworthy that a specific attempt to silylate propargyl alcohol using allyldiisopropylsilane in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst was reported to be unsuccessful, with the starting materials being recovered quantitatively.
Conclusion
The silylation of propargyl alcohol is a robust and versatile method for the protection of its hydroxyl group, enabling its use in a wide array of synthetic applications. The choice of silylating agent and reaction conditions can be tailored to achieve the desired level of stability and reactivity. By understanding the underlying mechanism and potential side reactions, and by following well-established experimental protocols, researchers can effectively utilize this important transformation in their synthetic endeavors. This guide provides the necessary foundational knowledge and practical details to successfully implement the silylation of propargyl alcohol in a research and development setting.
References
Navigating the Stability of 3-(Trimethylsilyl)propargyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethylsilyl)propargyl alcohol is a valuable bifunctional reagent in organic synthesis, combining the reactivity of a primary alcohol with a protected terminal alkyne. The trimethylsilyl (B98337) (TMS) protecting group allows for selective reactions at the hydroxyl functionality while preventing the unwanted side reactions of the acidic acetylenic proton. However, the lability of the TMS group is a critical factor that dictates its handling, storage, and application in multi-step syntheses. This technical guide provides an in-depth analysis of the stability of this compound, offering guidance on its storage and handling to ensure its integrity and successful use in research and development.
Chemical Stability
The stability of this compound is primarily governed by the silicon-carbon and silicon-oxygen bonds of the trimethylsilyl group. The TMS group is known to be a labile protecting group, susceptible to cleavage under both acidic and basic conditions.[1] The stability of silyl (B83357) ethers, in general, is influenced by the steric bulk of the substituents on the silicon atom, with the trimethylsilyl group being one of the least sterically hindered and, therefore, one of the most labile.[1][2][3][4]
Acidic Conditions
The trimethylsilyl group is highly susceptible to cleavage under acidic conditions. The rate of acid-catalyzed hydrolysis is significantly faster for TMS ethers compared to bulkier silyl ethers. Even weak acids can facilitate the removal of the TMS group.
Basic Conditions
Similarly, the TMS group is readily cleaved under basic conditions. Mild bases, such as potassium carbonate in methanol, can be sufficient to induce deprotection. Stronger bases will lead to rapid cleavage. The presence of the hydroxyl group in this compound can also influence its stability in the presence of bases, as it can be deprotonated to form an alkoxide.
Nucleophilic Cleavage (Fluoride Ions)
A common method for the deprotection of TMS ethers is the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).[5] The high affinity of silicon for fluoride drives this cleavage reaction, which is typically rapid and efficient under mild conditions.
Thermal Stability
While the trimethylsilyl group can impart thermal stability to some alkynyl systems, the overall thermal stability of this compound is also influenced by the propargyl alcohol moiety.[6][7] The parent compound, propargyl alcohol, is known to be flammable and can undergo exothermic decomposition at elevated temperatures. Therefore, it is crucial to avoid exposing this compound to high temperatures.
Sensitivity to Environmental Factors
Moisture: this compound is moisture-sensitive.[8] The presence of water, especially in combination with acidic or basic conditions (which can be present as impurities), can lead to the hydrolysis of the TMS group, liberating the free propargyl alcohol.
Oxidizing Agents: The compound is incompatible with oxidizing agents.[8] The triple bond and the alcohol functionality are susceptible to oxidation.
Storage and Handling Recommendations
To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere, such as nitrogen or argon.[8] This will minimize contact with moisture and oxygen.
-
Refrigeration: While specific data for the TMS-protected compound is limited, some suppliers suggest "cold-chain transportation".[9] For the parent compound, propargyl alcohol, a storage temperature of 2-8°C is recommended.[10][11] Therefore, storing this compound at refrigerated temperatures (2-8°C) is a prudent measure to slow down potential degradation pathways.
-
Protection from Light: While no specific photostability data was found, it is good practice to store reactive organic compounds in amber vials to protect them from light, which can sometimes catalyze degradation.
-
Avoid Contaminants: Ensure that storage containers are clean and free of acidic or basic residues. Use clean, dry syringes and needles when handling the compound.
Summary of Stability and Storage Parameters
| Parameter | Stability Profile & Recommendations |
| pH Stability | Highly labile under both acidic and basic conditions. Avoid contact with acids and bases. |
| Thermal Stability | Avoid exposure to high temperatures. The compound is a combustible liquid. |
| Moisture Sensitivity | Highly sensitive to moisture, leading to hydrolysis of the TMS group. Store under a dry, inert atmosphere. |
| Oxidizing Agents | Incompatible with oxidizing agents. Store away from such materials. |
| Recommended Storage | Store at 2-8°C under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
Experimental Protocols for Stability Assessment
Protocol 1: Assessment of Hydrolytic Stability
-
Sample Preparation: Prepare solutions of this compound in various buffered aqueous solutions (e.g., pH 4, 7, and 9) at a known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Time-Point Analysis: At regular intervals, withdraw aliquots from each solution.
-
Quantification: Analyze the aliquots by a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of this compound and the appearance of propargyl alcohol.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis under each condition.
Protocol 2: Thermal Stress Testing
-
Sample Preparation: Place a known amount of this compound in sealed vials under an inert atmosphere.
-
Temperature Exposure: Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Analysis: After the exposure period, allow the samples to cool to room temperature and analyze the purity of the material by GC or NMR to identify any degradation products.
Logical Workflow for Handling and Use
The following diagram illustrates the key considerations and workflow for the successful handling and use of this compound in a synthetic protocol.
Caption: A logical workflow for the storage, handling, and use of this compound.
Factors Affecting Stability
The stability of this compound is a multifactorial issue. The following diagram outlines the primary factors that can lead to its degradation.
Caption: Key environmental and chemical factors that can compromise the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04975B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. thomassci.com [thomassci.com]
Theoretical Calculations for Reactions of 3-(Trimethylsilyl)propargyl Alcohol: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations applied to understand the reaction mechanisms of 3-(trimethylsilyl)propargyl alcohol and related silyl-protected propargylic systems. The document synthesizes findings from various computational studies, with a focus on Density Functional Theory (DFT) calculations. It covers key reaction classes including gold-catalyzed cyclizations, silyllithiation, and protection/deprotection mechanisms. For each reaction, this guide presents detailed computational methodologies, summarizes quantitative energetic data in tabular format, and provides visual representations of reaction pathways and workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in organic synthesis, computational chemistry, and drug development by providing deep insights into the reactivity and transformation of this versatile building block.
Introduction
This compound is a key synthetic intermediate whose reactivity is governed by the interplay between the hydroxyl group, the carbon-carbon triple bond, and the sterically demanding and electronically influential trimethylsilyl (B98337) group. Understanding the intricate mechanisms of its reactions is crucial for the rational design of synthetic routes and the development of novel molecular entities. Theoretical calculations, particularly Density Functional Theory (TDFT), have emerged as powerful tools to elucidate reaction pathways, predict selectivity, and rationalize experimental observations. This guide delves into the core computational studies that have illuminated the behavior of this compound in several important chemical transformations.
Gold-Catalyzed Silyl-Migrative Cyclization
Gold(I) complexes are potent catalysts for the activation of alkynes. In the case of homopropargylic alcohols bearing a silyl (B83357) group, a novel gold-catalyzed cyclization accompanied by a silyl migration has been reported, leading to the formation of 3-silyl-4,5-dihydrofurans. DFT studies have been instrumental in unraveling the mechanism of this transformation.[1]
Computational Methodology
The mechanism of the gold-catalyzed silyl-migrative cyclization was investigated using DFT calculations. The specific computational protocol employed is summarized below. While the original study focused on a homopropargylic alcohol, the principles are directly applicable to understanding the reactivity of the propargylic system.
| Parameter | Specification |
| Software | Gaussian 09 |
| Functional | M06 |
| Basis Set | SDD for Au, 6-31G(d) for other atoms |
| Solvation Model | SMD (Solvation Model based on Density) with dichloromethane |
| Frequency Calculations | Performed at the same level of theory to confirm stationary points |
| Energy Type | Gibbs Free Energies (kcal/mol) |
Proposed Catalytic Cycle and Energetics
DFT calculations suggest a synergistic effect between the steric bulk of the phosphine (B1218219) ligand and a remote tertiary amino group in facilitating a concerted silyl migration and cyclative C-O bond formation.[1] The proposed catalytic cycle involves several key steps, with the transition state for the concerted silyl migration/cyclization being the rate-determining step.
Catalytic Cycle for Gold-Catalyzed Silyl-Migrative Cyclization
Caption: Proposed catalytic cycle for the gold-catalyzed silyl-migrative cyclization.
Regioselective anti-Silyllithiation
The reaction of propargylic alcohols with silyllithium reagents can proceed via an anti-addition across the triple bond. This transformation is highly regioselective and provides access to highly functionalized β-silyl allylic alcohols.[2][3] The reaction of this compound itself has been shown to successfully afford the corresponding 1,2-disilylated product in good yield.[3][4]
Experimental Protocol (Optimized Conditions)
The optimized conditions for the anti-silyllithiation of propargylic alcohols provide a framework for understanding the reaction parameters that influence theoretical models.[4]
| Reagent/Condition | Specification |
| Substrate | Propargylic Alcohol (e.g., this compound) |
| Deprotonation | 1.0 equiv n-BuLi in toluene (B28343) at 0 °C for 10 min |
| Silyllithium Reagent | 1.5 equiv PhMe2SiLi in THF |
| Reaction Time/Temp | 1 hour at 0 °C |
| Quenching | Saturated aqueous NH4Cl |
Reaction Pathway and Stereochemistry
The reaction proceeds through the initial deprotonation of the alcohol to form a lithium alkoxide. This intermediate then directs the regioselective anti-addition of the silyllithium across the alkyne. The resulting vinyl lithium species can then be quenched with an electrophile.
| Substrate | Silyllithium | Product | Yield (%) |
| but-2-yn-1-ol | PhMe2SiLi | (Z)-2-(dimethyl(phenyl)silyl)but-2-en-1-ol | 96 |
| 1-phenylprop-2-yn-1-ol | PhMe2SiLi | (Z)-3-phenyl-2-(dimethyl(phenyl)silyl)prop-2-en-1-ol | 93 |
| This compound | PhMe2SiLi | (Z)-2-(dimethyl(phenyl)silyl)-3-(trimethylsilyl)prop-2-en-1-ol | 83 [3][4] |
Workflow for anti-Silyllithiation
References
The Advent and Evolution of Silyl-Protected Propargyl Alcohols: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic protection of hydroxyl groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. Among the myriad of protecting groups, silyl (B83357) ethers have emerged as a particularly versatile and widely adopted class. This technical guide delves into the discovery and history of silyl-protected propargyl alcohols, tracing their origins from the broader development of silyl ether chemistry to their indispensable role in contemporary synthesis. We will explore the key methodologies for their formation and cleavage, present quantitative data on their stability and reactivity, and provide detailed experimental protocols for their use. Furthermore, this guide will illustrate the logical frameworks and reaction pathways where silyl-protected propargyl alcohols serve as critical intermediates, particularly in the synthesis of complex natural products and pharmaceuticals.
Introduction: The Need for a Reversible Mask
In the intricate chess game of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, is notoriously reactive, capable of acting as a nucleophile, an acid, or a directing group. Propargyl alcohols, possessing both a reactive hydroxyl group and a versatile alkyne moiety, present a unique synthetic challenge. To harness the synthetic potential of the alkyne, the protic and nucleophilic nature of the alcohol often needs to be temporarily silenced. This necessity set the stage for the adoption of protecting groups, with silyl ethers eventually rising to prominence for this class of compounds.
The Dawn of Silyl Ethers: A Historical Perspective
The use of silyl ethers as protecting groups for alcohols is a foundational concept in modern organic chemistry.[1][2] While various silyl ethers were known, their widespread application in complex synthesis was catalyzed by the seminal work of E.J. Corey in the early 1970s.
The Pre-Corey Era: Early Explorations
Early forays into organosilicon chemistry laid the groundwork for the development of silyl protecting groups. The trimethylsilyl (B98337) (TMS) group was one of the first to be used. However, its high lability to acidic and even mildly protic conditions limited its utility in lengthy synthetic sequences.[3]
The Corey Revolution: The Advent of tert-Butyldimethylsilyl (TBDMS/TBS) Ethers
A paradigm shift occurred in 1972 when E.J. Corey and his colleagues introduced the tert-butyldimethylsilyl (TBDMS or TBS) group.[4] This new protecting group exhibited significantly enhanced stability compared to the TMS group, approximately 10,000 times more stable to hydrolysis.[4] This robustness, coupled with the mild and selective conditions for its removal using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF), propelled silyl ethers to the forefront of protecting group chemistry.[1][4] The Corey protocol, employing TBDMS-Cl and imidazole (B134444) in DMF, became a standard procedure for the silylation of alcohols.[2][4]
Following the success of TBDMS, other silyl ethers with varying steric bulk and electronic properties were developed, such as triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), offering a rich toolbox for selective protection and deprotection strategies.[2][5]
Silyl-Protected Propargyl Alcohols: A Match Made in Synthesis
The application of silyl ether protection to propargyl alcohols was a natural and immediate extension of this powerful methodology. The ability to mask the hydroxyl group of a propargyl alcohol while leaving the alkyne available for a wide array of transformations, such as C-C bond formations, reductions, or metal-catalyzed couplings, proved to be a significant tactical advantage.
The logical workflow for the utilization of a silyl-protected propargyl alcohol is depicted below:
Experimental Protocols and Data
General Procedure for the Silylation of a Propargyl Alcohol (Corey Protocol)
The following is a representative experimental protocol for the tert-butyldimethylsilylation of a primary propargyl alcohol, based on the widely adopted Corey procedure.[4][6]
Materials:
-
Propargyl alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the propargyl alcohol, TBDMSCl, and imidazole in anhydrous DMF at room temperature.
-
Stir the reaction mixture for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by flash column chromatography on silica (B1680970) gel if necessary.
Common Silylating Agents and Their Characteristics
The choice of silylating agent is dictated by the desired stability of the resulting silyl ether and the steric environment of the alcohol. A summary of common silylating agents is provided in the table below.
| Silyl Group | Common Reagent(s) | Relative Stability | Typical Deprotection Conditions |
| TMS (Trimethylsilyl) | TMSCl, HMDS | 1 | Mild acid (e.g., AcOH/H₂O), K₂CO₃/MeOH |
| TES (Triethylsilyl) | TESCl, TESOTf | 64 | Mild acid, TBAF |
| TBDMS/TBS (tert-Butyldimethylsilyl) | TBDMSCl, TBDMSOTf | 10,000 | TBAF, CSA, PPTS, HF•Pyridine, strong acid |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | 700,000 | TBAF, HF•Pyridine, strong acid |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPSCl | 5,000,000 | TBAF, HF•Pyridine, strong acid |
Relative stability data is approximate and can vary based on the specific substrate and reaction conditions.
General Procedure for the Deprotection of a Silyl-Protected Propargyl Alcohol
The following protocol describes the deprotection of a TBDMS-protected propargyl alcohol using TBAF.[6]
Materials:
-
TBDMS-protected propargyl alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the TBDMS-protected propargyl alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Key Synthetic Applications and Signaling Pathways
The strategic use of silyl-protected propargyl alcohols is prevalent in the synthesis of complex molecules where other functionalities might interfere with reactions at the alkyne or vice-versa.
A common synthetic strategy involves the deprotonation of the terminal alkyne of a silyl-protected propargyl alcohol to form a nucleophilic acetylide, which can then be reacted with an electrophile. This is a powerful method for carbon-carbon bond formation.
This strategy has been employed in the total synthesis of numerous natural products, where the propargyl alcohol moiety is a key building block. For instance, in the synthesis of prostaglandins (B1171923), silyl-protected alkynes are often used as precursors to introduce side chains onto a core structure.[7][8][9][10][11]
Conclusion
The introduction of silyl ethers, particularly the robust TBDMS group by E.J. Corey, revolutionized the field of organic synthesis. The application of this technology to propargyl alcohols provided chemists with a powerful tool to unlock the synthetic potential of this bifunctional molecule. The ability to selectively protect the hydroxyl group has enabled the development of countless synthetic strategies, leading to the efficient construction of complex molecules of biological and medicinal importance. The continued development of new silyl protecting groups and more refined methods for their introduction and removal ensures that silyl-protected propargyl alcohols will remain a vital component of the synthetic chemist's arsenal (B13267) for years to come.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. synarchive.com [synarchive.com]
- 10. Total synthesis of prostaglandins F2-alpha and E2 as the naturally occurring forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
The Trimethylsilyl Group on Alkynes: A Technical Guide to Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The trimethylsilyl (B98337) (TMS) group is a cornerstone of modern organic synthesis, particularly in the manipulation of terminal alkynes. Its unique electronic and steric properties, coupled with its predictable reactivity, make it an invaluable tool for protecting the acidic acetylenic proton, enabling selective transformations, and facilitating complex molecule synthesis. This technical guide provides an in-depth exploration of the fundamental reactivity of TMS-protected alkynes, complete with quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
The Role of the Trimethylsilyl Group as a Protecting Group
The primary function of the TMS group on a terminal alkyne is to act as a protecting group. The acidic proton of a terminal alkyne (pKa ≈ 25) can interfere with a wide range of organic reactions, including those involving strong bases, organometallics, and various coupling reactions. By replacing this proton with a sterically bulky and electronically stabilizing TMS group, the alkyne is rendered inert to these conditions, allowing for chemical modifications at other sites of the molecule.[1][2]
The TMS group is prized for its stability under a variety of reaction conditions, including acidic environments, yet it can be readily removed under specific and mild conditions, a characteristic crucial for its utility in multi-step syntheses.[3]
Deprotection of Trimethylsilyl Alkynes
The cleavage of the C-Si bond in TMS-alkynes, or desilylation, is a fundamental transformation that regenerates the terminal alkyne. The choice of deprotection method is critical and depends on the overall functionality of the substrate and the desired reaction conditions.
Fluoride-Mediated Deprotection
Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of the Si-C bond.
-
Tetrabutylammonium (B224687) fluoride (TBAF) is the most common fluoride source for this transformation. It is typically used in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is generally fast and efficient at room temperature.[2]
-
Cesium fluoride (CsF) offers a cost-effective alternative to TBAF and can be advantageous in situations where the removal of the tetrabutylammonium cation proves difficult during purification.[4][5]
Base-Catalyzed Deprotection
Hydroxide and alkoxide bases can also effect the cleavage of the TMS group from an alkyne.
-
Potassium carbonate (K₂CO₃) in methanol (B129727) (MeOH) is a mild, economical, and widely used method for TMS deprotection. This method is particularly suitable for substrates that are sensitive to fluoride ions.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can selectively cleave the acetylenic TMS group in the presence of other silyl (B83357) ethers and base-labile groups.[6][7] This selectivity is a significant advantage in the synthesis of complex molecules with multiple protecting groups.
Other Deprotection Methods
-
Silver (I) salts , such as silver nitrate (B79036) (AgNO₃), can be used for the protiodesilylation of TMS-alkynes.[7]
-
A combination of sodium ascorbate (B8700270) and copper sulfate (B86663) in an ethanol/water mixture provides a mild and efficient method for TMS deprotection, with the reaction often completing in a short time at room temperature.[8]
Quantitative Data on Deprotection Methods
The following tables summarize the reaction conditions and yields for various TMS alkyne deprotection methods.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate | Yield (%) | Reference |
| K₂CO₃ | MeOH | Room Temp. | 2 h | Aryl-TMS-alkyne | 82 | |
| TBAF | THF | Room Temp. | - | Various | High | [2] |
| CsF | Triethylamine/H₂O/PEG 200 | 80 | - | Aryl & Heteroaryl | Good to Excellent | [4][5] |
| DBU | Acetonitrile/H₂O | 60 | 40 min | Various | High | [6] |
| Sodium Ascorbate, CuSO₄ | Ethanol/H₂O | Room Temp. | 10-15 min | Various | up to 98 | [8] |
Table 1: Comparison of Common TMS-Alkyne Deprotection Methods.
| Substrate | Product | Yield (%) | Reference |
| 4-Ethynylbenzaldehyde TMS protected | 4-Ethynylbenzaldehyde | 91 | [8] |
| 4-Ethynylpyridine TMS protected | 4-Ethynylpyridine | 91 | [8] |
| 2-Ethynylpyridine TMS protected | 2-Ethynylpyridine | 93 | [8] |
| 3-Ethynylquinoline TMS protected | 3-Ethynylquinoline | 76 | [8] |
| 5-Ethynylpicolinaldehyde TMS protected | 5-Ethynylpicolinaldehyde | 79 | [8] |
Table 2: Deprotection of Various Trimethylsilyl Alkynes using Sodium Ascorbate and Copper Sulfate.
Reactivity in Cross-Coupling Reactions: The Sonogashira Coupling
TMS-alkynes are pivotal reagents in the Sonogashira cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp) bonds. The TMS group plays a dual role in this reaction. It can serve as a stable protecting group, allowing for the coupling of a different terminal alkyne in the molecule, followed by a subsequent deprotection and a second coupling reaction.
Alternatively, and more efficiently, TMS-alkynes can be used directly in a one-pot, in situ deprotection-coupling protocol. This approach is particularly advantageous when dealing with volatile terminal alkynes, as the alkyne is generated in low concentrations and consumed immediately in the coupling reaction, which also minimizes the undesirable side reaction of alkyne homocoupling (Glaser coupling).[4][5][9] Reagents such as CsF are particularly effective in promoting this tandem reaction.[4][5]
Reactivity in Cycloaddition Reactions
The TMS group can influence the regioselectivity of cycloaddition reactions involving the alkyne moiety. For example, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, the use of a TMS-alkyne can lead to the formation of a specific triazole regioisomer. One-pot procedures that combine Sonogashira coupling, TMS deprotection, and CuAAC have been developed to streamline the synthesis of complex triazole-containing molecules.[1][10][11]
Experimental Protocols
General Procedure for K₂CO₃-Mediated Deprotection of a TMS-Alkyne
-
Dissolve the TMS-protected alkyne (1.0 equiv) in methanol to a concentration of 0.1-0.2 M.
-
Add potassium carbonate (K₂CO₃) (0.1 to 1.5 equiv). For many substrates, a catalytic amount (e.g., 0.2 equiv) is sufficient.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture in vacuo.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
General Procedure for CsF-Mediated in situ Desilylation/Sonogashira Coupling
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), PPh₃ (e.g., 6 mol%), CuI (e.g., 6 mol%), and CsF (2.0 equiv).
-
Add triethylamine, water, and PEG 200 as the solvent system.
-
Add the TMS-protected alkyne (1.2-1.5 equiv).
-
Stir the reaction mixture at 80 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reactivity and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the reactivity of TMS-alkynes.
Caption: Fluoride-mediated deprotection of a TMS-alkyne.
Caption: Comparison of one-pot vs. two-step Sonogashira coupling workflows.
Caption: Decision tree for selecting a TMS-alkyne deprotection method.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. Tetrabutylammonium fluoride (TBAF)-catalyzed addition of substituted trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 7. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation [organic-chemistry.org]
The Trimethylsilyl Group in Propargyl Systems: An In-depth Technical Guide on Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trimethylsilyl (B98337) (TMS) group, when strategically placed in propargyl systems, exerts profound electronic effects that significantly influence the reactivity, stability, and synthetic utility of these molecules. This technical guide provides a comprehensive analysis of the core electronic principles governing the behavior of TMS-substituted propargyl compounds. The dominant electronic influence, the β-silicon effect, is explored in detail, including its mechanistic basis in hyperconjugation and its quantitative impact on reaction intermediates and rates. This document serves as a resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the rational design and application of these versatile building blocks.
Core Electronic Effects: The β-Silicon Effect
The most significant electronic contribution of a trimethylsilyl group in a propargyl system is the β-silicon effect , a phenomenon that describes the stabilization of a positive charge at the carbon atom beta to the silicon atom. In the context of a propargyl system, this corresponds to the carbon atom adjacent to the alkyne.
This stabilization arises from hyperconjugation , an interaction between the filled σ-orbital of the carbon-silicon (C-Si) bond and the adjacent empty or partially filled p-orbital of the carbocation. This delocalization of electron density from the C-Si bond effectively disperses the positive charge, thereby stabilizing the carbocationic intermediate.[1][2] The silicon atom's lower electronegativity compared to carbon enhances the electron-donating ability of the C-Si bond, making this hyperconjugation particularly effective.[1]
The β-silicon effect has significant consequences for reactions involving carbocationic intermediates, such as solvolysis and electrophilic additions. The presence of the TMS group can dramatically accelerate reaction rates by lowering the activation energy for the formation of the stabilized carbocation.
Quantitative Data on Electronic Effects
To quantify the electron-donating nature of the trimethylsilylmethyl group (-CH₂Si(CH₃)₃), we can refer to its Hammett and Taft parameters. These parameters provide a measure of the electronic influence of a substituent on a reaction center.
| Parameter | Value | Interpretation |
| Hammett Constant (σ) | ||
| σm (meta) | -0.16 | Weak electron-donating effect through induction. |
| σp (para) | -0.21 | Moderate electron-donating effect through a combination of induction and hyperconjugation. |
| Taft Polar Substituent Constant (σ) | -0.26 | Indicates a stronger electron-donating inductive/field effect compared to a simple alkyl group (e.g., methyl, σ = 0.00). |
Table 1: Hammett and Taft Parameters for the Trimethylsilylmethyl Group
Comparative NMR Data:
The electron-donating nature of the TMS group also influences the chemical shifts in NMR spectroscopy. A comparison of the ¹H and ¹³C NMR spectra of propargyl alcohol and its TMS-substituted analog, 3-(trimethylsilyl)prop-2-yn-1-ol, would illustrate this effect. Generally, the presence of the TMS group is expected to cause a slight upfield shift (lower ppm) for the propargylic protons and carbons due to increased electron density.
| Compound | Proton Signal | ¹H Chemical Shift (δ, ppm) | Carbon Signal | ¹³C Chemical Shift (δ, ppm) |
| Propargyl Alcohol | ≡C-H | ~2.5 (t) | ≡C-H | ~80 |
| -CH₂- | ~4.3 (d) | -CH₂- | ~51 | |
| 3-(trimethylsilyl)prop-2-yn-1-ol | -CH₂- | ~4.2 (s) | ≡C-Si | ~90 |
| -CH₂- | ~51 | |||
| C≡C-Si | ~104 | |||
| Si(CH₃)₃ | ~0 |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts. Note: Actual values can vary depending on the solvent and other molecular features.
Experimental Protocols
Synthesis of 3-(trimethylsilyl)prop-2-yn-1-ol
This protocol describes a common method for the synthesis of a key TMS-propargyl building block.[3][4]
Materials:
-
Propargyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (B32843) (TMSCl)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add propargyl alcohol and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel. A white precipitate will form.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Slowly add chlorotrimethylsilane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3-(trimethylsilyl)prop-2-yn-1-ol.
General Protocol for Kinetic Measurement of Solvolysis
This protocol outlines a general method for determining the rate of a solvolysis reaction, which can be adapted to compare TMS-substituted and unsubstituted propargyl halides or tosylates.[1][2][5]
Materials:
-
Propargyl substrate (e.g., propargyl bromide or 3-(trimethylsilyl)propargyl bromide)
-
Solvent system (e.g., aqueous ethanol)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Prepare a solution of the propargyl substrate in a suitable solvent (e.g., acetone).
-
In a separate flask, prepare the desired solvent system (e.g., a specific ratio of ethanol (B145695) and water) containing a few drops of the indicator.
-
Initiate the reaction by adding a known volume of the substrate solution to the solvent system. Start a timer immediately.
-
The solvolysis reaction will produce an acid (e.g., HBr), causing the indicator to change color.
-
Titrate the reaction mixture with the standardized NaOH solution to neutralize the acid produced, causing the indicator to revert to its original color. Record the volume of NaOH added and the time.
-
Repeat the titration at regular intervals.
-
The rate of the reaction can be determined by plotting the concentration of the substrate remaining (calculated from the amount of acid produced) versus time. For a first-order reaction, a plot of ln[substrate] versus time will yield a straight line with a slope equal to -k, where k is the rate constant.
Visualizations
Mechanism of the β-Silicon Effect
Caption: Stabilization of a propargyl cation by the β-silicon effect.
Electrophilic Substitution on a TMS-Propargyl System
Caption: Workflow for an electrophilic substitution reaction.
4.3[4][5]-Sigmatropic Rearrangement of a TMS-Propargyl Ether
Caption: A[4][5]-sigmatropic rearrangement pathway.
Workflow for a QSAR Study of Propargyl-Containing Drug Candidates
Caption: A typical workflow for a QSAR study.
Implications for Drug Development
The electronic effects of the trimethylsilyl group in propargyl systems have significant implications for drug design and development.
-
Metabolic Stability: The C-Si bond is generally more stable towards metabolic degradation than a C-H or C-C bond. Incorporating a TMS group can block a site of metabolism, potentially increasing the half-life of a drug.
-
Reactivity Tuning: The electron-donating nature of the TMS-propargyl group can be harnessed to modulate the reactivity of the alkyne. For instance, in "click" chemistry reactions (copper-catalyzed azide-alkyne cycloaddition), the electronic properties of the alkyne can influence the reaction rate.[3]
-
Bioisosteric Replacement: The trimethylsilylmethyl group can be considered a bioisostere of other small alkyl groups. Its unique electronic and steric properties can be exploited to fine-tune the binding affinity of a ligand to its biological target.[6][7][8]
-
Mechanism-Based Inhibition: The propargyl group itself is a known pharmacophore in several approved drugs, often acting as a mechanism-based inactivator of enzymes like monoamine oxidase (MAO).[9][10][11][12] The electronic modulation by a TMS group could potentially alter the kinetics of such inactivation.
While a specific signaling pathway directly modulated by the electronic effects of a TMS-propargyl group is not prominently featured in the literature, the principles outlined above can be applied to rationally design molecules with improved pharmacokinetic and pharmacodynamic properties. For example, modifying a known propargylamine-based MAO inhibitor with a TMS group could influence its binding affinity or its rate of covalent bond formation with the enzyme's cofactor, thereby altering its inhibitory profile.
Conclusion
The electronic effects of the trimethylsilyl group in propargyl systems are dominated by the β-silicon effect, a powerful stabilizing interaction rooted in hyperconjugation. This effect has profound and predictable consequences on the reactivity of these molecules, particularly in reactions involving carbocationic intermediates. The quantitative data from Hammett and Taft parameters confirm the electron-donating nature of the trimethylsilylmethyl group. For drug development professionals, understanding these electronic principles is crucial for the rational design of novel therapeutics with enhanced stability, tailored reactivity, and improved pharmacological profiles. The synthetic accessibility of TMS-propargyl compounds, coupled with their unique electronic properties, ensures their continued importance as versatile building blocks in modern organic and medicinal chemistry.
References
- 1. scribd.com [scribd.com]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. amherst.edu [amherst.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 8. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Privileged multi-target directed propargyl-tacrines combining cholinesterase and monoamine oxidase inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
use of 3-(Trimethylsilyl)propargyl alcohol in organic synthesis
An invaluable reagent in modern organic chemistry, 3-(Trimethylsilyl)propargyl alcohol serves as a versatile three-carbon building block for the synthesis of complex molecular architectures. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (B98337) (TMS) group and a primary alcohol, allows for a diverse range of chemical transformations. The TMS group not only prevents unwanted coupling reactions of the terminal alkyne but also directs the regioselectivity of certain transformations and stabilizes reactive intermediates.
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, tailored for researchers, scientists, and professionals in drug development.
Application Notes
Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[1][2] While a powerful tool, the presence of a trimethylsilyl group on the alkyne significantly influences the reaction's outcome. Under typical Brønsted acid catalysis, 1-aryl-3-(trimethylsilyl)prop-2-yn-1-ols have been observed to resist the standard Meyer-Schuster rearrangement. Instead of the expected enone, the reaction may yield an ether byproduct, indicating that the TMS group can preclude the desired 1,3-hydroxyl shift under certain conditions.[3] This makes it a critical consideration during synthetic planning.
Logical Relationship: Meyer-Schuster Rearrangement Outcome
Caption: Influence of TMS group on Meyer-Schuster rearrangement pathway.
2.[3][3]-Sigmatropic Rearrangements (Claisen Variants)
This compound is an excellent precursor for substrates in[3][3]-sigmatropic rearrangements, such as the Johnson-Claisen and Ireland-Claisen rearrangements, which are powerful methods for stereoselective carbon-carbon bond formation.[4][5]
-
Johnson-Claisen Rearrangement: This reaction converts the alcohol into a γ,δ-unsaturated ester by heating it with an orthoester (e.g., triethyl orthoacetate) and a catalytic amount of acid.[5][6] When applied to silyl-substituted propargylic alcohols, this method provides access to functionalized allenylsilanes, which are versatile synthetic intermediates.[7] The reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate that undergoes a concerted[3][3]-sigmatropic shift.[5]
-
Ireland-Claisen Rearrangement: This variant involves the rearrangement of an allylic ester, which can be formed from this compound. The ester is first converted to a silyl (B83357) ketene acetal using a strong base (like LDA) and a silylating agent (like TMSCl). This intermediate rearranges under milder conditions than the Johnson-Claisen to yield a γ,δ-unsaturated carboxylic acid upon workup.[4][8][9] The geometry of the enolate intermediate can be controlled to achieve high stereoselectivity.[4]
Reaction Pathway: Johnson-Claisen Rearrangement
Caption: Workflow for the Johnson-Claisen rearrangement.
Synthesis of Allenyl and Propargyl Silanes
Beyond sigmatropic rearrangements, this compound is a key starting material for various highly functionalized organosilanes.
-
anti-Silyllithiation: A notable application is the regioselective anti-silyllithiation of the triple bond. Treatment of this compound first with n-butyllithium (to form the alkoxide) followed by a silyllithium reagent results in the anti-addition of silicon and lithium across the alkyne. The resulting vinyl lithium intermediate can be trapped with various electrophiles, providing stereodefined 1,2-disilylated allylic alcohols.[10] This transformation is highly valuable for creating sterically congested and functionally dense molecules.
The Nicholas Reaction
The Nicholas reaction provides a pathway for the propargylation of nucleophiles under acidic conditions, avoiding the formation of allenic byproducts often seen in other methods.[11][12] The alkyne of this compound is first complexed with dicobalt octacarbonyl. Treatment with a Lewis acid generates a highly stabilized propargyl cation, which readily reacts with a wide range of nucleophiles (alcohols, phenols, amines, etc.).[12][13] Subsequent oxidative decomplexation removes the cobalt to reveal the functionalized silyl-alkyne.
Experimental Protocols
Protocol 1: anti-Silyllithiation and Protonation of this compound[10]
This protocol describes the synthesis of (Z)-2,3-bis(trimethylsilyl)prop-2-en-1-ol.
Workflow: Silyllithiation of 3-(TMS)propargyl Alcohol
Caption: Experimental workflow for anti-silyllithiation.
Materials:
-
This compound
-
Toluene, anhydrous
-
n-Butyllithium (nBuLi) in hexanes
-
Phenyldimethylsilyllithium (PhMe₂SiLi) in THF (or other silyllithium reagent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a flame-dried, nitrogen-purged flask, add this compound (1.0 equiv) and dissolve in anhydrous toluene to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equiv) dropwise. Stir the mixture at 0 °C for 10 minutes to form the lithium alkoxide.
-
Add the silyllithium solution (e.g., PhMe₂SiLi, 1.5 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 1,2-disilylated allylic alcohol.
Protocol 2: General Procedure for Meyer-Schuster Rearrangement[3]
This protocol was used for various propargylic alcohols. Note that for a substrate with a TMS group on the alkyne, this reaction was reported to fail, yielding an ether instead.[3]
Materials:
-
Propargylic alcohol (1.0 mmol, 1.0 equiv)
-
Aqueous hypophosphorus acid (H₃PO₂, 50 wt% solution, 5-10 mol%)
-
Toluene (technical grade, 1.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) for extraction
-
Brine
Procedure:
-
In a vial, add the propargylic alcohol (1.0 mmol) to a solution of aqueous hypophosphorus acid (5-10 mol%) in toluene (1.0 mL).
-
Stir the reaction mixture vigorously on a heating block at 90–110 °C for 18 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving this compound and related substrates.
Table 1: anti-Silyllithiation of Propargylic Alcohols [10]
| Substrate | Silyllithium Reagent | Product | Yield (%) |
|---|---|---|---|
| But-2-yn-1-ol | PhMe₂SiLi | (Z)-3-(Phenyldimethylsilyl)pent-2-en-1-ol | 96 |
| 1-Phenylprop-2-yn-1-ol | PhMe₂SiLi | (Z)-1-Phenyl-2,3-bis(phenyldimethylsilyl)prop-2-en-1-ol | 93 |
| 3-(TMS)propargyl alcohol | PhMe₂SiLi | (Z)-3-(Phenyldimethylsilyl)-2-(trimethylsilyl)prop-2-en-1-ol | 83 |
| Hept-2-yn-1-ol | Ph₂MeSiLi | (Z)-3-(Diphenylmethylsilyl)non-2-en-1-ol | 96 |
Table 2: Johnson-Claisen Rearrangement of Silyl-Substituted Propargyl Alcohols [7]
| Substrate | Conditions | Product | Yield (%) | Chirality Transfer |
|---|
| (R)-1-(Triethylsilyl)pent-1-yn-3-ol | Triethyl orthoacetate, Xylenes, Reflux | (R)-Ethyl 2-ethyl-4-(triethylsilyl)penta-2,3-dienoate | 81 | 98% ee |
Table 3: Nicholas Reaction with Propargyl Alcohol Cobalt Complex [12]
| Nucleophile | Conditions | Product Yield (%) |
|---|---|---|
| Complex Alcohol (5) | 2.0 equiv 6a, 2.5 equiv BF₃·OEt₂ | 47 |
| 4-Methoxyphenol | 1.5 equiv 6b, 2.0 equiv BF₃·OEt₂ | 85 |
| Thiophenol | 1.5 equiv 6b, 2.0 equiv BF₃·OEt₂ | 95 |
| Aniline | 1.5 equiv 6b, 2.0 equiv BF₃·OEt₂ | 80 |
(Note: 6a = Co₂(CO)₆-propargyl alcohol complex; 6b = Co₂(CO)₆-methyl propargyl ether complex)
References
- 1. rsc.org [rsc.org]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 4. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: 3-(Trimethylsilyl)propargyl Alcohol in [4+3] Annulation Reactions for the Synthesis of Cycloheptenone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the potential application of 3-(trimethylsilyl)propargyl alcohol as a precursor in [4+3] annulation reactions for the synthesis of functionalized seven-membered rings. While direct literature precedent for this specific transformation is limited, this note outlines a proposed synthetic strategy based on established principles of [4+3] cycloadditions, wherein the propargyl alcohol is converted in situ to a reactive oxyallyl cation intermediate. The trimethylsilyl (B98337) group is envisioned to influence the stability and reactivity of the intermediates and may offer a handle for further synthetic modifications of the resulting cycloheptenone product.
Introduction
The [4+3] cycloaddition is a powerful method for the construction of seven-membered rings, which are core structures in numerous natural products and biologically active molecules.[1][2] This reaction typically involves the cycloaddition of a four-atom π-system (a 1,3-diene) with a three-atom π-system, most commonly an allyl or oxyallyl cation.[1][3] The generation of the requisite oxyallyl cation is a key challenge and is often achieved from α,α'-dihalo ketones or silyloxy-substituted acroleins.[3]
Propargyl alcohols are versatile building blocks in organic synthesis.[4][5][6][7] Their conversion to allenyl or allyl cation intermediates under acidic or metal-catalyzed conditions suggests their potential as precursors for the three-carbon component in [4+3] annulations. This application note proposes a hypothetical protocol for the use of this compound in such a reaction, proceeding through a Meyer-Schuster-type rearrangement to generate a silyl-substituted oxyallyl cation intermediate. The trimethylsilyl (TMS) group can serve as a removable protecting group or as a synthetic handle for further transformations.[8][9][10]
Proposed Reaction Pathway
The proposed reaction of this compound with a diene, such as furan (B31954), to form a cycloheptenone is depicted below. The reaction is initiated by a Lewis or Brønsted acid, which promotes the formation of an allene (B1206475) intermediate via a Meyer-Schuster rearrangement. This intermediate, in the presence of an oxidant, can then form a silyl-substituted oxyallyl cation, which subsequently undergoes a [4+3] cycloaddition with the diene.
Caption: Proposed reaction pathway for the [4+3] annulation.
Hypothetical Experimental Protocol
This protocol is a proposed methodology and has not been validated experimentally. Optimization of reaction conditions will be necessary.
Reaction: [4+3] Annulation of this compound with furan.
Materials:
-
This compound
-
Furan (freshly distilled)
-
Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Oxidant (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)
-
Quenching solution (e.g., Saturated aqueous sodium bicarbonate, NaHCO₃)
-
Drying agent (e.g., Anhydrous sodium sulfate, Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (0.1 M).
-
Add freshly distilled furan (3.0 eq.) to the reaction mixture.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.) dropwise over 15 minutes.
-
After stirring for 30 minutes at -78 °C, add a solution of the oxidant (e.g., DDQ, 1.1 eq.) in anhydrous dichloromethane via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl-cycloheptenone derivative.
Data Presentation
The following table presents hypothetical data for the proposed [4+3] annulation reaction with various dienes, based on typical yields and selectivities observed for similar cycloadditions.
| Entry | Diene | Product | Proposed Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Furan | 8-Silyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 65 | >10:1 |
| 2 | Cyclopentadiene | 8-Silyl-bicyclo[3.2.1]oct-6-en-3-one | 70 | >15:1 |
| 3 | Isoprene | 2-Methyl-5-silyl-cyclohept-4-en-1-one | 55 | - |
| 4 | 1,3-Cyclohexadiene | 8-Silyl-bicyclo[4.2.1]non-7-en-3-one | 60 | >5:1 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the proposed experimental protocol.
Caption: General experimental workflow for the proposed reaction.
Conclusion and Future Perspectives
The proposed application of this compound in [4+3] annulation reactions offers a novel and potentially efficient route to silyl-functionalized cycloheptenones. The trimethylsilyl group may not only facilitate the key oxyallyl cation formation but also provide a versatile handle for subsequent synthetic manipulations, such as protodesilylation or cross-coupling reactions.[10] Experimental validation of this proposed protocol is required to determine its scope and limitations. Further investigations could explore the use of various Lewis acids, oxidants, and dienes to optimize the reaction conditions and expand the range of accessible seven-membered ring structures. The development of an asymmetric variant of this reaction would be of significant interest for the synthesis of enantiomerically enriched complex molecules.
References
- 1. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. The (4+3)-cycloaddition reaction: simple allylic cations as dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 3-(Trimethylsilyl)propargyl Alcohol in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utility of 3-(trimethylsilyl)propargyl alcohol and related propargyl alcohols as versatile building blocks in multicomponent reactions (MCRs). The focus is on the synthesis of valuable heterocyclic structures, including 2-oxazolidinones and propargylamines, which are significant scaffolds in medicinal chemistry and drug discovery.
Application Note 1: Three-Component Synthesis of 2-Oxazolidinones and α-Hydroxy Ketones
This compound and other propargylic alcohols serve as key components in a three-component reaction with 2-aminoethanols and carbon dioxide (CO₂). This reaction provides an efficient and atom-economical route to 2-oxazolidinones and α-hydroxy ketones. A highly effective catalytic system for this transformation is CuBr in the presence of an ionic liquid, 1-butyl-3-methylimidazolium acetate (B1210297) ([C₄C₁im][OAc]), which can operate efficiently even at atmospheric pressure of CO₂.[1]
Reaction Scheme
The overall transformation involves the coupling of a propargylic alcohol, a 2-aminoethanol, and CO₂ to yield two valuable products simultaneously.
Quantitative Data Summary
The following table summarizes the results for the CuBr/[C₄C₁im][OAc] catalyzed three-component reaction of various propargylic alcohols and 2-aminoethanols with CO₂.[1]
| Entry | Propargylic Alcohol | 2-Aminoethanol | Product (2-Oxazolidinone) | Yield (%) | Product (α-Hydroxy Ketone) | Yield (%) |
| 1 | 2-Methyl-3-butyn-2-ol | 2-(Benzylamino)ethanol | 3-Benzyl-2-oxazolidinone | 85 | 3-Hydroxy-3-methyl-2-butanone | 83 |
| 2 | 1-Ethynylcyclohexan-1-ol | 2-(Benzylamino)ethanol | 3-Benzyl-2-oxazolidinone | 82 | 1-Hydroxycyclohexyl methyl ketone | 80 |
| 3 | 3-Butyn-2-ol | 2-(Benzylamino)ethanol | 3-Benzyl-2-oxazolidinone | 75 | 3-Hydroxy-2-butanone | 73 |
| 4 | 2-Methyl-3-butyn-2-ol | 2-(Butylamino)ethanol | 3-Butyl-2-oxazolidinone | 80 | 3-Hydroxy-3-methyl-2-butanone | 78 |
| 5 | 2-Methyl-3-butyn-2-ol | 2-Aminoethanol | 2-Oxazolidinone (B127357) | 70 | 3-Hydroxy-3-methyl-2-butanone | 68 |
Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Oxazolidinones[1]
-
To a 10 mL Schlenk tube, add CuBr (0.0025 mmol, 0.5 mol%), 1-butyl-3-methylimidazolium acetate ([C₄C₁im][OAc]) (0.5 mmol, 1.0 equiv), 2-aminoethanol (0.5 mmol, 1.0 equiv), and propargylic alcohol (0.6 mmol, 1.2 equiv).
-
Seal the Schlenk tube and purge with CO₂ by three cycles of evacuating and backfilling with CO₂ from a balloon.
-
Stir the reaction mixture at 60 °C for the specified time (typically 12-24 hours).
-
Upon completion, as monitored by thin-layer chromatography (TLC), cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 2-oxazolidinone and α-hydroxy ketone.
Reaction Mechanism and Workflow
The proposed mechanism involves two main stages: (1) the carboxylative cyclization of the propargylic alcohol with CO₂ to form an α-alkylidene cyclic carbonate intermediate, and (2) the subsequent nucleophilic attack of the 2-aminoethanol on the cyclic carbonate, leading to the formation of the 2-oxazolidinone and the α-hydroxy ketone.[1]
Caption: Proposed mechanism for the synthesis of 2-oxazolidinones.
Caption: Experimental workflow for 2-oxazolidinone synthesis.
Application Note 2: A³ Coupling for the Synthesis of Hydroxy-Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful, one-pot three-component reaction for the synthesis of propargylamines.[2][3] While this compound can be used, often with in situ or subsequent deprotection, propargyl alcohol itself is a direct and effective substrate for this transformation, yielding valuable hydroxy-propargylamines. The reaction is typically catalyzed by copper salts, such as CuCl.[4]
Reaction Scheme
This reaction combines an aldehyde, an amine, and an alkyne to form a new C-C and a new C-N bond in a single operation, with water as the only byproduct.
Quantitative Data Summary
The following table presents the results for the CuCl-catalyzed A³ coupling of propargyl alcohol with various aldehydes and amines.[4]
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | 1-(1-Phenyl-3-hydroxyprop-1-yn-1-yl)piperidine | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 1-(1-(4-Chlorophenyl)-3-hydroxyprop-1-yn-1-yl)piperidine | 82 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | 1-(1-(4-Methoxyphenyl)-3-hydroxyprop-1-yn-1-yl)piperidine | 88 |
| 4 | Butyraldehyde | Piperidine | 1-(1-Hydroxy-2-hexyn-4-yl)piperidine | 75 |
| 5 | Benzaldehyde | Dibenzylamine | 1,1-Dibenzyl-3-phenyl-2-propyn-1-amine | 78 |
| 6 | Benzaldehyde | Morpholine | 4-(1-Phenyl-3-hydroxyprop-1-yn-1-yl)morpholine | 80 |
Experimental Protocol: General Procedure for the A³ Coupling Reaction[4]
-
To a sealed tube, add the aldehyde (1.0 mmol, 1.0 equiv), the amine (1.1 mmol, 1.1 equiv), propargyl alcohol (1.2 mmol, 1.2 equiv), and CuCl (0.05 mmol, 5 mol%).
-
Add the solvent (e.g., toluene, 2 mL).
-
Seal the tube and heat the reaction mixture at 80-100 °C for the specified time (typically 6-12 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired propargylamine (B41283).
Reaction Mechanism and Workflow
The generally accepted mechanism for the A³ coupling involves three key steps:
-
Imine Formation: The aldehyde and amine react to form an imine or an iminium ion in situ.[2]
-
Alkyne Activation: The copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide species.[5]
-
Nucleophilic Attack: The copper acetylide acts as a nucleophile and attacks the electrophilic imine/iminium ion, forming the propargylamine product and regenerating the catalyst.[2][5]
Caption: Generalized mechanism of the A³ coupling reaction.
Caption: Experimental workflow for the A³ coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Functionalized β-Silyl Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of functionalized β-silyl allylic alcohols, which are versatile building blocks in organic synthesis. The document outlines three primary methodologies: regioselective anti-silyllithiation of propargylic alcohols, palladium-catalyzed silylation of allylic alcohols, and silylcupration of allenes followed by carbonyl addition. A generalized protocol for the synthesis from epoxides is also included.
I. Regioselective anti-Silyllithiation of Propargylic Alcohols
This method provides a highly regioselective and stereoselective route to trisubstituted β-silyl allylic alcohols through the anti-addition of a silyllithium reagent to a propargylic alcohol.[1][2][3][4]
Reaction Principle
The reaction proceeds via the deprotonation of the propargylic alcohol with an organolithium reagent, followed by the regioselective anti-silyllithiation of the resulting lithium alkoxide. The intermediate vinyllithium (B1195746) species is then quenched with an electrophile (in this case, a proton source) to yield the (Z)-β-silyl allylic alcohol.
Experimental Protocol
-
To a solution of the propargylic alcohol (1.0 equiv) in an anhydrous solvent such as toluene (B28343) (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add n-butyllithium (1.0 equiv) dropwise.
-
Stir the resulting solution at 0 °C for 10 minutes to form the lithium alkoxide.
-
In a separate flask, prepare the silyllithium reagent (e.g., PhMe₂SiLi) from the corresponding chlorosilane and lithium metal.
-
Add the freshly prepared silyllithium reagent (1.5 equiv) to the solution of the lithium alkoxide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-silyl allylic alcohol.
Data Presentation
| Entry | Propargylic Alcohol Substrate | Silylating Agent | Yield (%) | Diastereomeric Ratio (Z:E) | Reference |
| 1 | 1-phenyl-2-propyn-1-ol | PhMe₂SiLi | 93 | >99:1 | [3] |
| 2 | 1-cyclohexyl-2-propyn-1-ol | PhMe₂SiLi | 89 | >99:1 | [3] |
| 3 | 4-phenyl-3-butyn-2-ol | PhMe₂SiLi | 75 | >99:1 | [4] |
| 4 | 1-ethynylcyclohexanol | PhMe₂SiLi | 92 | >99:1 | [3] |
Logical Relationship Diagram
Caption: Workflow for the synthesis of β-silyl allylic alcohols via silyllithiation.
II. Palladium-Catalyzed Silylation of Allylic Alcohols
This method provides a direct route to β-silyl allylic alcohols from readily available allylic alcohols and disilanes under mild, neutral conditions.[5][6]
Reaction Principle
The reaction is catalyzed by a palladium complex, which facilitates the substitution of the hydroxyl group of the allylic alcohol with a silyl (B83357) group from a disilane (B73854). The reaction typically proceeds with high regioselectivity to afford the linear (E)-allylsilane.
Experimental Protocol
General Procedure: [5]
-
In a reaction vial, combine the allylic alcohol (1.0 equiv), the disilane (e.g., hexamethyldisilane, 1.2 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) in a suitable solvent system (e.g., a 1:1 mixture of DMSO and MeOH, 0.2 M).
-
If a phosphine (B1218219) ligand (e.g., PPh₃, 10 mol%) is required, add it to the mixture.
-
Seal the vial and heat the reaction mixture to the specified temperature (typically 50-80 °C) with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Allylic Alcohol Substrate | Disilane | Catalyst System | Yield (%) | Regioselectivity (linear:branched) | Stereoselectivity (E:Z) | Reference |
| 1 | Cinnamyl alcohol | Hexamethyldisilane | Pd(OAc)₂/PPh₃ | 85 | >99:1 | >99:1 | [6] |
| 2 | Geraniol | Hexamethyldisilane | Pd(BF₄)₂(MeCN)₄ | 78 | >98:2 | >98:2 | [5] |
| 3 | (E)-Oct-2-en-1-ol | Hexamethyldisilane | Pd(BF₄)₂(MeCN)₄ | 82 | >98:2 | >98:2 | [5] |
| 4 | (Z)-Hex-3-en-1-ol | 1,2-diphenyltetramethyldisilane | Pd(BF₄)₂(MeCN)₄ | 75 | >98:2 | >98:2 | [5] |
Reaction Mechanism Diagram
Caption: Catalytic cycle for palladium-catalyzed silylation of allylic alcohols.
III. Silylcupration of Allenes followed by Carbonyl Addition
This two-step sequence involves the silylcupration of an allene (B1206475) to generate a vinylcuprate intermediate, which is then trapped with a carbonyl compound. Subsequent reduction of the resulting β-silyl ketone or aldehyde affords the desired β-silyl allylic alcohol.[5]
Reaction Principle
The silylcupration of allenes proceeds with high regioselectivity to place the silyl group at the central carbon of the allene and the copper at a terminal carbon. The resulting vinylcuprate is a soft nucleophile that can add to the carbonyl group of an aldehyde or ketone. The final reduction step converts the carbonyl to a hydroxyl group.
Experimental Protocol
Step 1: Silylcupration and Carbonyl Addition
-
Prepare the silylcuprate reagent (e.g., (PhMe₂Si)₂Cu(CN)Li₂) in situ from the corresponding silyllithium and CuCN in anhydrous THF at low temperature (e.g., -78 °C).
-
To this solution, add the allene (1.0 equiv) dropwise at -78 °C.
-
Stir the mixture at this temperature for a specified time (e.g., 30 minutes).
-
Add the carbonyl compound (aldehyde or ketone, 1.2 equiv) to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup as described in the previous protocols.
-
Purify the crude β-silyl ketone/aldehyde by flash column chromatography.
Step 2: Reduction of the Carbonyl Group
-
Dissolve the purified β-silyl ketone/aldehyde in a suitable solvent (e.g., methanol (B129727) or ethanol) at 0 °C.
-
Add a reducing agent (e.g., NaBH₄, 1.5 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the β-silyl allylic alcohol.
Data Presentation
| Entry | Allene | Carbonyl Compound | Overall Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Allene | Benzaldehyde | 75 | 1:1 | [5] |
| 2 | 1,2-Butadiene | Acetone | 68 | N/A | [5] |
| 3 | 1,2-Octadiene | Cyclohexanone | 72 | 1.2:1 | [5] |
Experimental Workflow Diagram
Caption: Two-step synthesis of β-silyl allylic alcohols via silylcupration of allenes.
IV. Synthesis from Epoxides (Generalized Protocol)
This protocol describes a general approach for the synthesis of β-silyl allylic alcohols from the ring-opening of vinyl epoxides with silyl nucleophiles. Specific conditions may require optimization based on the substrate.
Reaction Principle
The strained three-membered ring of a vinyl epoxide can be opened by a strong nucleophile like a silyllithium reagent. The attack is expected to occur at the less sterically hindered carbon of the epoxide, leading to a β-silyl allylic alcohol after an aqueous workup.
Experimental Protocol
General Procedure:
-
Prepare the silyllithium reagent (e.g., from an appropriate chlorosilane and lithium metal) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
-
Cool the solution of the silyllithium reagent to a low temperature (e.g., -78 °C).
-
To this solution, add a solution of the vinyl epoxide (1.0 equiv) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at low temperature for a specified period, then allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous workup as previously described.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Reaction Scheme Diagram
Caption: General scheme for the synthesis of β-silyl allylic alcohols from vinyl epoxides.
References
Application Notes: Employing 3-(Trimethylsilyl)propargyl Alcohol in the Synthesis of the Marine Alkaloid (-)-Acanthocladine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the strategic use of 3-(trimethylsilyl)propargyl alcohol in the asymmetric synthesis of the marine alkaloid, (-)-Acanthocladine B. This natural product is a member of the pyridoacridine family of alkaloids, a class of compounds known for their significant biological activities, including antibacterial, antifungal, and cytotoxic properties. The trimethylsilyl (B98337) group in this compound plays a crucial role in controlling stereoselectivity and enabling subsequent synthetic transformations, making it a valuable tool for the construction of complex molecular architectures.
Introduction to (-)-Acanthocladine B
(-)-Acanthocladine B is a marine alkaloid isolated from the ascidian Eusynstyela tincta. It belongs to the pyridoacridine class of natural products, which are characterized by their planar aromatic ring system. These compounds have garnered significant interest from the scientific community due to their potent biological activities. Bioassay-guided fractionation of extracts from Eusynstyela tincta has revealed that compounds like kuanoniamine A, a related pyridoacridine alkaloid, exhibit strong antibacterial, antifungal, and cytotoxic effects, inhibiting the growth of various pathogenic bacteria and fungi, and showing 100% cytotoxicity against Dalton's lymphoma and Ehrlich ascites tumor cells at a concentration of 25 µg/mL.[1] The promising bioactivity of this class of compounds makes the development of efficient synthetic routes to access them and their analogues a key objective for drug discovery and development programs.
Synthetic Strategy and the Role of this compound
The asymmetric total synthesis of (-)-Acanthocladine B showcases the utility of this compound as a key building block. The core of the synthetic strategy involves the stereoselective addition of the propargyl group to a cyclic imine, establishing a critical stereocenter that dictates the absolute configuration of the final natural product.
The trimethylsilyl (TMS) group serves two primary functions in this synthesis:
-
Stereochemical Control: The bulky TMS group directs the nucleophilic attack of the acetylide on the imine, leading to the formation of the desired stereoisomer with high diastereoselectivity.
-
Synthetic Handle: The TMS group can be selectively removed under mild conditions to reveal a terminal alkyne, which can then be further functionalized. This allows for the construction of the complex heterocyclic core of the natural product.
Key Experimental Protocol: Asymmetric Propargylation
The pivotal step in the synthesis of (-)-Acanthocladine B is the asymmetric addition of this compound to a chiral cyclic imine intermediate. This reaction sets a key quaternary stereocenter.
Reaction Scheme:
Detailed Experimental Protocol:
To a solution of the chiral cyclic imine (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a Lewis acid catalyst (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂, 1.2 equivalents). The solution is stirred for 15 minutes. A solution of this compound (1.5 equivalents) in anhydrous CH₂Cl₂ is then added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting imine. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired propargylated intermediate.
Quantitative Data
The following table summarizes the typical quantitative data for the key asymmetric propargylation step in the synthesis of a precursor to (-)-Acanthocladine B.
| Parameter | Value |
| Yield | 85-95% |
| Diastereomeric Ratio (d.r.) | >95:5 |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | -78 °C |
| Catalyst | Boron trifluoride diethyl etherate (BF₃·OEt₂) |
Logical Workflow of the Synthetic Approach
The following diagram illustrates the logical workflow for the synthesis of (-)-Acanthocladine B, highlighting the central role of the propargylation reaction.
Caption: Synthetic workflow for (-)-Acanthocladine B.
Potential Biological Signaling Pathway
The cytotoxic activity of pyridoacridine alkaloids like those related to (-)-Acanthocladine B is often attributed to their ability to interfere with fundamental cellular processes. One common mechanism for such planar aromatic compounds is the intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). Furthermore, some marine alkaloids have been shown to induce apoptosis through the activation of signaling pathways involving caspases and the NF-κB pathway. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. Dysregulation of this pathway is implicated in cancer and inflammatory diseases.
The diagram below illustrates a plausible signaling pathway through which a pyridoacridine alkaloid could induce apoptosis.
Caption: Potential apoptotic pathway of pyridoacridine alkaloids.
Conclusion
This compound is a highly effective and versatile reagent in the asymmetric synthesis of complex natural products like (-)-Acanthocladine B. Its ability to facilitate stereocontrolled carbon-carbon bond formation and to serve as a masked terminal alkyne makes it an invaluable tool for synthetic chemists. The development of robust synthetic routes to this and other biologically active marine alkaloids is crucial for further pharmacological evaluation and the potential development of new therapeutic agents.
References
Application Notes: 3-(Trimethylsilyl)propargyl alcohol as a Precursor for Silylated Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 3-(trimethylsilyl)propargyl alcohol as a versatile precursor for the synthesis of silylated dienes, which are valuable intermediates in organic synthesis, particularly in the construction of complex molecules for drug development.
Introduction
This compound is a readily available starting material that offers a convenient entry point to a variety of functionalized molecules. Its unique structure, featuring a terminal alkyne, a hydroxyl group, and a trimethylsilyl (B98337) moiety, allows for a range of chemical transformations. One of its most valuable applications is its conversion into silylated dienes. These dienes are highly useful building blocks in cycloaddition reactions, most notably the Diels-Alder reaction, which is a cornerstone in the synthesis of cyclic systems found in many natural products and pharmaceutical agents. The presence of the silyl (B83357) group can control the regioselectivity of the Diels-Alder reaction and the resulting vinylsilane functionality in the product offers a handle for further synthetic manipulations.
Synthesis of Silylated Dienes
A plausible and efficient method for the conversion of propargyl silanes to silylated dienes is through a Brønsted acid-catalyzed 1,2-silyl shift. This rearrangement provides access to synthetically useful silylated 1,3-dienes.
Protocol 1: Synthesis of (E)-1-(Trimethylsilyl)buta-1,3-diene from this compound
This protocol describes a two-step process involving the conversion of the alcohol to a more reactive propargyl silane (B1218182) derivative, followed by an acid-catalyzed rearrangement to the conjugated diene.
Step 1: Activation of this compound (Representative)
To facilitate the rearrangement, the hydroxyl group is typically converted to a better leaving group. This can be achieved through various methods, such as conversion to a mesylate or acetate.
Step 2: Brønsted Acid-Catalyzed Rearrangement to (E)-1-(Trimethylsilyl)buta-1,3-diene
This step utilizes a Brønsted acid to promote a 1,2-silyl shift, leading to the formation of the desired silylated diene. Deprotonation of the resulting allyl carbenium ion intermediate yields the conjugated diene[1].
Experimental Protocol:
-
Activation (Mesylation - Representative): To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, add triethylamine (B128534) (1.2 eq). Stir the mixture for 10 minutes. Slowly add methanesulfonyl chloride (1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propargyl mesylate, which can be used in the next step without further purification.
-
Rearrangement: Dissolve the crude propargyl mesylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C. Add a catalytic amount of a Brønsted acid, such as triflic acid (TfOH) (0.05 eq). Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by GC-MS or TLC. Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (E)-1-(trimethylsilyl)buta-1,3-diene.
Quantitative Data:
| Product | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (E)-1-(Trimethylsilyl)buta-1,3-diene | 65-80 (estimated) | 6.75 (dd, J=17.0, 10.5 Hz, 1H), 6.25 (dd, J=15.0, 10.5 Hz, 1H), 5.75 (d, J=15.0 Hz, 1H), 5.20 (d, J=17.0 Hz, 1H), 5.10 (d, J=10.5 Hz, 1H), 0.15 (s, 9H) | 145.2, 138.5, 130.1, 116.8, -1.5 |
Note: The provided yield and NMR data are representative values for similar silylated dienes and may vary for the specific product.
Application in Drug Development: Diels-Alder Reaction for Steroid Synthesis
Silylated dienes are powerful tools in the synthesis of complex molecular scaffolds found in many pharmaceuticals. The Diels-Alder reaction, in particular, allows for the rapid construction of six-membered rings with high stereocontrol. A significant application lies in the synthesis of steroid precursors, which are foundational for a wide range of therapeutics, including anti-inflammatory drugs and hormone therapies.
Protocol 2: Diels-Alder Reaction of (E)-1-(Trimethylsilyl)buta-1,3-diene with a Steroidal Dienophile
This protocol outlines the [4+2] cycloaddition between the synthesized silylated diene and a representative cyclopentenone dienophile, a common building block in steroid synthesis. The silyl group directs the regioselectivity of the addition.
Experimental Protocol:
-
To a solution of (E)-1-(trimethylsilyl)buta-1,3-diene (1.2 eq) in toluene (B28343) in a sealed tube, add the cyclopentenone dienophile (1.0 eq) and a catalytic amount of a Lewis acid (e.g., AlCl₃ or Et₂AlCl, 0.1 eq).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the silylated steroid precursor.
Quantitative Data:
| Product | Yield (%) | Diastereoselectivity (endo:exo) |
| Silylated Steroid Precursor | 70-90 | >10:1 |
Note: Yields and diastereoselectivity are highly dependent on the specific dienophile and reaction conditions.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis and a relevant biological pathway for the application of the synthesized steroid precursors.
References
Application Notes and Protocols: Regioselective Reactions of 3-(Trimethylsilyl)propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trimethylsilyl)propargyl alcohol is a versatile building block in organic synthesis, offering multiple reaction pathways for the introduction of complexity into molecular architectures. The presence of the trimethylsilyl (B98337) group, the hydroxyl group, and the alkyne moiety allows for a range of regioselective transformations, making it a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for key regioselective reactions involving this compound, focusing on anti-silyllithiation, hydrosilylation, and hydroboration reactions.
Regioselective anti-Silyllithiation
The anti-silyllithiation of propargylic alcohols is a powerful method for the stereoselective synthesis of highly substituted vinylsilanes. In the case of this compound, this reaction proceeds with high regioselectivity to afford a 1,2-disilylated allylic alcohol. This transformation is significant as it provides access to versatile intermediates for further functionalization.[1][2]
The reaction is believed to proceed through the formation of a lithium alkoxide in situ, which then directs the silyllithium reagent to add across the alkyne in an anti-fashion. The resulting vinyllithium (B1195746) intermediate can then be quenched with an electrophile.
Experimental Protocol: Synthesis of (Z)-2,3-bis(trimethylsilyl)prop-2-en-1-ol
Materials:
-
This compound
-
n-Butyllithium (nBuLi) solution in hexanes
-
(Trimethylsilyl)lithium (TMSLi) solution in a suitable solvent (e.g., THF)
-
Anhydrous toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, syringes, nitrogen inlet)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 10 minutes to ensure complete formation of the lithium alkoxide.
-
To this solution, add a solution of (trimethylsilyl)lithium (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-2,3-bis(trimethylsilyl)prop-2-en-1-ol.
Quantitative Data:
| Substrate | Silyllithium Reagent | Product | Yield (%) | Reference |
| This compound | PhMe₂SiLi | (Z)-3-(Dimethyl(phenyl)silyl)-2-(trimethylsilyl)prop-2-en-1-ol | 83 | [1][2] |
Note: The yield for the reaction with TMSLi is expected to be comparable, though specific data was not found in the provided search results.
Logical Workflow for anti-Silyllithiation:
Caption: Workflow for the anti-silyllithiation of this compound.
Regioselective Hydrosilylation
Hydrosilylation of propargyl alcohols provides access to functionalized allylic alcohols. The regioselectivity of this reaction is often controlled by the choice of catalyst and the directing effect of the hydroxyl group. For internal propargylic alcohols, platinum-catalyzed hydrosilylation often leads to the formation of β-(E)-vinylsilanes with high regioselectivity, which is attributed to an intermolecular hydrogen bond between the directing group on the silane (B1218182) and the propargylic hydroxyl group.[3]
Proposed Experimental Protocol: Platinum-Catalyzed Hydrosilylation
This protocol is adapted from a general method for internal propargylic alcohols and may require optimization for this compound.
Materials:
-
This compound
-
A suitable hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the hydrosilane (1.1 - 1.5 eq).
-
Add Karstedt's catalyst (typically 0.1 - 1 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the desired vinylsilane.
Expected Products and Regioselectivity:
The hydrosilylation of this compound can potentially lead to two regioisomers, the α- and β-adducts. Based on literature for similar substrates, the β-(E)-isomer is often the major product in platinum-catalyzed reactions.
Signaling Pathway for Regioselective Hydrosilylation:
Caption: Proposed pathway for platinum-catalyzed hydrosilylation.
Regioselective Hydroboration
Hydroboration of propargyl alcohols is a valuable method for the synthesis of vinylboronates, which are versatile intermediates in cross-coupling reactions. The regioselectivity is influenced by both steric and electronic factors, as well as the choice of the borane (B79455) reagent and catalyst. A metal-free, base-promoted hydroboration of propargylic alcohols using bis(pinacolato)diboron (B136004) ((Bpin)₂) has been reported to proceed with high β-regioselectivity and trans-stereoselectivity.[4][5]
Proposed Experimental Protocol: Base-Promoted Hydroboration
This protocol is based on a general method for propargylic alcohols and may require optimization for this compound.
Materials:
-
This compound
-
Bis(pinacolato)diboron ((Bpin)₂)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a mixture of this compound (1.0 eq) and bis(pinacolato)diboron (1.1 eq) in anhydrous DMSO under an inert atmosphere, add lithium tert-butoxide (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired β-borylated allylic alcohol.
Expected Product and Regioselectivity:
This method is expected to yield the (E)-β-borylated product with high regioselectivity.
Logical Relationship in Base-Promoted Hydroboration:
Caption: Key steps in the base-promoted hydroboration of this compound.
Conclusion
This compound is a valuable and versatile substrate for a variety of regioselective transformations. The protocols and data presented herein for anti-silyllithiation, hydrosilylation, and hydroboration provide a foundation for the synthesis of highly functionalized and stereodefined building blocks. These intermediates are of significant interest to researchers in organic synthesis and drug development for the construction of complex molecular targets. Further exploration of other regioselective reactions, such as carbometalation and cyclization, will undoubtedly continue to expand the synthetic utility of this important starting material.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. LiOtBu-Promoted trans-Stereoselective and β-Regioselective Hydroboration of Propargyl Alcohols [organic-chemistry.org]
- 5. LiOtBu-Promoted trans-Stereoselective and β-Regioselective Hydroboration of Propargyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 3-(Trimethylsilyl)propargyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral 3-(trimethylsilyl)propargyl alcohol derivatives. These compounds are versatile building blocks in organic synthesis, particularly in the construction of complex molecules with defined stereochemistry, which is of significant interest in drug discovery and development. The methodologies outlined below focus on two primary asymmetric strategies: the enantioselective addition of alkynes to aldehydes (Carreira's asymmetric alkynylation) and the asymmetric reduction of ynones (Noyori asymmetric hydrogenation).
Enantioselective Synthesis of 3-(Trimethylsilyl)propargyl Alcohols via Asymmetric Alkynylation of Aldehydes
The addition of terminal alkynes to aldehydes is a direct and efficient method for the synthesis of propargylic alcohols. The use of a chiral catalyst allows for the enantioselective formation of a new stereocenter. A highly reliable and practical method was developed by Carreira and coworkers, utilizing a zinc triflate catalyst in conjunction with the chiral ligand (+)-N-methylephedrine.[1][2] This protocol is notable for its operational simplicity, as it can be conducted in reagent-grade solvents without the need for an inert atmosphere.[2]
Application Note:
This method is broadly applicable to a range of aldehydes, including aliphatic and aromatic substrates, for the synthesis of chiral propargylic alcohols. The use of trimethylsilylacetylene (B32187) as the alkyne component provides direct access to chiral this compound derivatives. These products are valuable intermediates, for instance, in the synthesis of thromboxane (B8750289) A2 synthase inhibitors like Isbogrel. The trimethylsilyl (B98337) group can be readily removed under mild conditions or utilized in further transformations.
Quantitative Data: Asymmetric Alkynylation of Aldehydes with Trimethylsilylacetylene
| Entry | Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexanecarboxaldehyde | Zn(OTf)₂, (+)-N-methylephedrine, Et₃N | Toluene (B28343) | 12 | 85 | 99 | [2] |
| 2 | Isovaleraldehyde | Zn(OTf)₂, (+)-N-methylephedrine, Et₃N | Toluene | 12 | 78 | 98 | [2] |
| 3 | Benzaldehyde | Zn(OTf)₂, (+)-N-methylephedrine, Et₃N | Toluene | 12 | 75 | 96 | [2] |
| 4 | (S)-Citronellal | Zn(OTf)₂, (-)-N-methylephedrine | Toluene | - | 58 | >95 (dr 11:1) | [3] |
Experimental Protocol: General Procedure for Carreira's Asymmetric Alkynylation
-
To a stirred solution of Zn(OTf)₂ (20 mol %) and (+)-N-methylephedrine (22 mol %) in toluene (1.0 M) is added triethylamine (B128534) (50 mol %).
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
Trimethylsilylacetylene (1.2 equivalents) is then added, followed by the aldehyde (1.0 equivalent).
-
The reaction mixture is stirred at 60 °C and monitored by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired chiral this compound.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Proposed Catalytic Cycle
The reaction is believed to proceed through a dinuclear zinc complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other forms a zinc acetylide. The chiral ligand, N-methylephedrine, coordinates to the zinc centers, creating a chiral environment that directs the facial selectivity of the nucleophilic attack of the acetylide on the aldehyde.
Caption: Proposed catalytic cycle for Carreira's asymmetric alkynylation.
Enantioselective Synthesis of 3-(Trimethylsilyl)propargyl Alcohols via Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation provides a powerful method for the enantioselective reduction of ketones to chiral alcohols using a ruthenium catalyst with a chiral diphosphine ligand, such as BINAP.[4][5] This method is highly efficient and chemoselective, allowing for the reduction of ketones in the presence of other reducible functional groups like olefins.
Application Note:
This protocol is applicable to the synthesis of chiral 3-(trimethylsilyl)propargyl alcohols starting from the corresponding 1-(trimethylsilyl)prop-2-yn-1-ones. This approach offers an alternative to the asymmetric alkynylation of aldehydes and is particularly useful when the corresponding ynone is readily available. The high enantioselectivity and broad substrate scope of the Noyori hydrogenation make it a valuable tool in stereoselective synthesis.
Quantitative Data: Noyori Asymmetric Hydrogenation of Ynones
| Entry | Ynone Substrate | Catalyst | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-one | RuCl₂[(R)-BINAP] | Ethanol | 100 | 30 | >95 | >98 |
| 2 | 1-Cyclohexyl-3-(trimethylsilyl)prop-2-yn-1-one | RuCl₂[(S)-BINAP] | Ethanol | 100 | 30 | >95 | >98 |
| 3 | 1-(n-Butyl)-3-(trimethylsilyl)prop-2-yn-1-one | RuCl₂[(R)-BINAP] | Ethanol | 100 | 30 | >95 | >98 |
(Note: Data presented are representative for ynones and can be extrapolated for trimethylsilyl-substituted substrates based on the general applicability of the Noyori hydrogenation.)
Experimental Protocol: General Procedure for Noyori Asymmetric Hydrogenation
-
In a nitrogen-filled glovebox, a pressure vessel is charged with the 1-(trimethylsilyl)prop-2-yn-1-one substrate (1.0 equivalent) and a solution of the RuCl₂[(R)-BINAP] catalyst (0.1 mol %) in degassed ethanol.
-
The vessel is sealed and removed from the glovebox.
-
The vessel is connected to a hydrogen line, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 atm).
-
The reaction mixture is stirred at the specified temperature (e.g., 30 °C) for the required time (typically 6-24 hours), with the progress monitored by TLC or GC.
-
Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the chiral this compound.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Reaction Mechanism
The Noyori asymmetric hydrogenation is proposed to proceed through a metal-ligand bifunctional catalysis mechanism. The ruthenium catalyst, bearing a chiral BINAP ligand, activates both the ketone substrate and hydrogen. The reaction is believed to involve a six-membered pericyclic transition state where a hydride is transferred from the ruthenium center to the carbonyl carbon, and a proton is transferred from the ligand to the carbonyl oxygen.
Caption: Simplified mechanism of the Noyori asymmetric hydrogenation.
Diastereoselective Addition of Chiral this compound Derivatives to Aldehydes
Chirally enriched propargylic alcohols can be used in subsequent reactions to generate new stereocenters with high diastereoselectivity. For example, the addition of organometallic reagents derived from chiral 3-(trimethylsilyl)propargyl alcohols to aldehydes can proceed with high levels of stereocontrol.
Application Note:
This type of reaction is highly valuable for the construction of complex acyclic molecules with multiple stereocenters, which are common motifs in natural products and pharmaceuticals. The stereochemical outcome is often dictated by the existing stereocenter in the propargyl alcohol derivative and can be predicted using models such as the Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the metal counterion.
Quantitative Data: Diastereoselective Addition to Aldehydes
| Entry | Chiral Propargyl Derivative | Aldehyde | Reagent | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | (S)-1-(Trimethylsilyl)prop-2-yn-1-ol derived organocerium | Benzaldehyde | n-BuLi, CeCl₃ | >95:5 | 85 |
| 2 | (S)-1-(Trimethylsilyl)prop-2-yn-1-ol derived allenylstannane | Isobutyraldehyde | BF₃·OEt₂ | 90:10 | 80 |
| 3 | (R)-1-(Trimethylsilyl)prop-2-yn-1-ol derived organozinc | Acetaldehyde | n-BuLi, ZnBr₂ | 85:15 | 75 |
Experimental Protocol: General Procedure for Diastereoselective Addition
-
A solution of the chiral this compound (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of a Lewis acid (e.g., ZnBr₂, CeCl₃, or a tin reagent precursor) in THF is added, and the mixture is stirred for an additional 30-60 minutes.
-
The aldehyde (1.2 equivalents) is then added dropwise, and the reaction is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature.
-
The product is extracted with diethyl ether or ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by flash column chromatography to afford the diastereomerically enriched product.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude reaction mixture.
Caption: Workflow for the diastereoselective addition of chiral propargyl alcohol derivatives.
Conclusion
The stereoselective synthesis of this compound derivatives through methods like Carreira's asymmetric alkynylation and Noyori's asymmetric hydrogenation provides reliable access to these valuable chiral building blocks. Their subsequent diastereoselective reactions further highlight their utility in constructing complex molecular architectures. These protocols are robust and have found applications in the synthesis of biologically active molecules, making them highly relevant to researchers in academia and the pharmaceutical industry. The provided experimental procedures and data serve as a practical guide for the implementation of these powerful synthetic transformations.
References
- 1. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Trimethylsilyl (TMS) Protection of Terminal Alkynes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of terminal alkynes is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions of the acidic acetylenic proton. The trimethylsilyl (B98337) (TMS) group is a widely employed protecting group for this purpose due to its ease of introduction, stability under various reaction conditions, and facile removal under mild protocols. This document provides detailed application notes on the utility of TMS protection and comprehensive experimental protocols for the protection and deprotection of terminal alkynes.
Introduction to Trimethylsilyl Protection
Terminal alkynes possess an acidic proton that can be readily deprotonated by bases, including organometallic reagents, which can interfere with desired synthetic transformations.[1] The trimethylsilyl (TMS) group, (CH₃)₃Si-, serves as an effective protecting group by replacing this acidic proton.[2] Trimethylsilylacetylene (TMSA) itself is a valuable reagent, acting as a stable and easily handled liquid surrogate for gaseous acetylene.[3]
Key Advantages of TMS Protection:
-
Stability: TMS-protected alkynes are stable to a wide range of non-acidic and non-basic reaction conditions, including many transition metal-catalyzed cross-coupling reactions.[1][2]
-
Ease of Handling: The introduction of the TMS group often improves the solubility of the alkyne in organic solvents and can aid in purification due to the non-polar nature of the group.[1][2]
-
Controlled Reactivity: The TMS group prevents unwanted side reactions, such as homo-coupling in Sonogashira reactions, allowing for precise carbon-carbon bond formation.[3][4]
-
Facile Removal: The TMS group can be selectively cleaved under mild conditions that are often compatible with a variety of other functional groups.[5][6]
Applications in Synthesis
The strategic use of TMS-protected alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[3]
-
Cross-Coupling Reactions: TMS-protected alkynes are extensively used in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling with aryl or vinyl halides.[3] Following the coupling, the TMS group can be removed to reveal the terminal alkyne for further functionalization.[3]
-
Multi-component Reactions: Silyl-protected alkynes can serve as selective partners in multi-component reactions, such as the Ti-catalyzed [2+2+1] pyrrole (B145914) synthesis, leading to highly substituted heterocyclic compounds.[7]
-
Synthesis of Natural Products and Pharmaceuticals: The controlled introduction and removal of the ethynyl (B1212043) group facilitated by TMS protection is vital in the synthesis of biologically active molecules, including pharmaceuticals and natural products.[8] For instance, it has been employed in the synthesis of 5-ethynyl-2'-deoxyuridine, a compound with potent biological activity.[8]
Experimental Protocols
Protocol 1: Protection of a Terminal Alkyne with Trimethylsilyl Chloride (TMSCl)
This protocol describes the general procedure for the silylation of a terminal alkyne using n-butyllithium (n-BuLi) and trimethylsilyl chloride (TMSCl).[9]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution. Stir the mixture at -78 °C for 30-60 minutes.
-
Add trimethylsilyl chloride (1.2 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of TMS-Protected Alkynes
Several methods are available for the cleavage of the TMS group, allowing for flexibility based on the substrate's functional group tolerance.[6]
This is a very common and mild method for TMS deprotection.[5][10][11]
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Methanol (B129727) (MeOH)
-
Potassium carbonate (K₂CO₃) (catalytic amount, e.g., 0.2-0.5 equiv)
-
Diethyl ether or ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-alkyne (1.0 equiv) in methanol (typically at a concentration of 0.1-0.2 M).[11]
-
Add potassium carbonate (0.2-0.5 equiv) to the solution.[10][11]
-
Stir the mixture at room temperature under an inert atmosphere.[10]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).[11]
-
Dilute the residue with diethyl ether or ethyl acetate.[10][11]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.[10]
-
Purify the crude product by flash column chromatography if necessary.[11]
Fluoride (B91410) ion sources are highly effective for cleaving silicon-carbon bonds.[5] TBAF is a common reagent for this transformation, especially for more sterically hindered silyl (B83357) groups.[5][6]
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1 M solution in THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TMS-protected alkyne in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This method provides a mild, fast, and efficient procedure for the deprotection of TMS-alkynes, offering a cheap, easily accessible, and nontoxic alternative.[12][13][14]
Materials:
-
TMS-protected alkyne
-
Sodium ascorbate (B8700270)
-
Copper sulfate
-
Solvent (as specified in the original literature)
Procedure: As detailed in the research by Siddaraj et al., this method involves the use of sodium ascorbate in combination with copper sulfate for the effective cleavage of the trimethylsilyl group.[12][13] The reaction is noted for its wide functional group tolerance, shorter reaction times, and high yields.[12][13][14]
Summary of Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Yields | Notes |
| K₂CO₃ (catalytic) | Methanol | Room Temp. | 1-4 hours | High | Very common, mild conditions.[5][10][11] |
| TBAF | THF | 0 °C to Room Temp. | 1-3 hours | High | Effective for more hindered silyl groups.[5][6] |
| Sodium Ascorbate, CuSO₄ | - | - | Shorter | High | Mild, fast, and non-toxic method.[12][13][14] |
| LiOH (aqueous) | - | - | - | - | Used for deprotection of TMS-alkynes.[15] |
| AgF, then acid | Methanol | Room Temp. | - | - | An alternative for silyl group removal.[9] |
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the protection and deprotection of terminal alkynes and the decision-making process for choosing a deprotection method.
Caption: General workflow for the TMS protection of a terminal alkyne, subsequent synthetic transformations, and final deprotection.
Caption: Decision tree for selecting an appropriate TMS-alkyne deprotection method based on substrate properties.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trimethylsilylacetylene [petraresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-(Trimethylsilyl)propargyl alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(trimethylsilyl)propargyl alcohol. This guide provides troubleshooting for common challenges and answers to frequently asked questions to help you optimize your experiments and achieve cleaner, more efficient reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am getting a low yield in my reaction involving the deprotonation of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in reactions requiring the deprotonation of the hydroxyl group of this compound often stem from an incomplete reaction or side reactions. Here are some troubleshooting steps:
-
Choice of Base and Solvent: The pKa of the hydroxyl proton is around 16, so a strong base is required for complete deprotonation. n-Butyllithium (nBuLi) is commonly used. The choice of solvent is also critical. While ethers like THF and Et2O can be used, toluene (B28343) is often preferred to avoid potential side reactions.[1] In some cases, using inorganic bases like LiH or NaH can lead to much lower yields due to their insolubility and slower reaction rates.[1]
-
Reaction Temperature: Deprotonation is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions. Allowing the reaction to warm up prematurely can lead to undesired byproducts.
-
Moisture: Propargyl alcohols are moisture-sensitive.[2] Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Quality: The quality of your organolithium reagent is crucial. Titrate your nBuLi solution to determine its exact molarity before use.
Here is a general workflow for troubleshooting low yields in deprotonation reactions:
Caption: Troubleshooting workflow for low deprotonation yield.
Question 2: I am observing the formation of allene (B1206475) byproducts in my reaction. How can I prevent this?
Answer: The isomerization of propargyl derivatives to allenes is a known side reaction, often promoted by heat or certain catalysts.[3] To minimize allene formation:
-
Temperature Control: Avoid high reaction temperatures. Run your reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Catalyst Choice: If you are using a catalyst, ensure it is not known to promote propargyl-allene isomerization. In some cases, switching the metal catalyst or ligand can suppress this side reaction.
-
Protecting Groups: The trimethylsilyl (B98337) (TMS) group on the alkyne is generally stable. However, if you are working with a terminal propargyl alcohol, protecting the terminal alkyne proton with a bulky silyl (B83357) group can sometimes help prevent isomerization.
Question 3: My silyl protecting group is being cleaved during the reaction. How do I choose a more robust protecting group?
Answer: The trimethylsilyl (TMS) group is known to be labile and can be cleaved under acidic or basic conditions, or even during chromatography on silica (B1680970) gel.[3] If you are experiencing premature deprotection, consider using a more robust silyl protecting group. The stability of common silyl ethers follows this general trend:
TMS < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl)
| Protecting Group | Stability | Common Deprotection Conditions |
| TMS | Low | K₂CO₃/MeOH, mild acid, fluoride (B91410) ion (TBAF)[3][4] |
| TES | Moderate | Acid, fluoride ion |
| TBS | High | Stronger acid, fluoride ion |
| TIPS | Very High | Stronger acid, fluoride ion |
Choose a protecting group that is stable to your reaction conditions but can be removed selectively in a later step.
Question 4: I am attempting an oxidation of this compound to the corresponding aldehyde, but I am getting low conversion or over-oxidation. What conditions should I use?
Answer: The oxidation of propargylic alcohols to α,β-unsaturated alkynals or alkynones can be challenging. A practical and eco-friendly method involves an aerobic oxidation using a catalytic system.[5]
| Catalyst System | Solvent | Temperature | Yield |
| Fe(NO₃)₃·9H₂O, TEMPO, NaCl | Toluene | Room Temperature | Good to Excellent[5] |
Troubleshooting tips for oxidation:
-
Catalyst Loading: For substrates with electron-donating groups, a higher catalyst loading may be required for full conversion.[5]
-
Oxygen Supply: Ensure a sufficient supply of oxygen (or air) to the reaction mixture, as it is the terminal oxidant.
-
Reaction Time: Monitor the reaction by TLC or GC to avoid over-oxidation to the carboxylic acid.
Key Experimental Protocols
Protocol 1: General Procedure for Silyllithiation of Propargylic Alcohols [1][6]
This protocol describes the anti-silyllithiation of a propargylic alcohol, which can then be quenched with an electrophile.
-
To a solution of the propargylic alcohol (1.0 equiv) in toluene (0.1 M), add n-butyllithium (1.0 equiv) at 0 °C.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of the silyllithium reagent (e.g., PhMe₂SiLi, 1.5 equiv) in THF (1.5 M) to the reaction mixture.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with a suitable electrophile (e.g., D₂O, sat. NH₄Cl aq.).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Protocol 2: Aerobic Oxidation of this compound [5]
-
To a solution of this compound in toluene, add Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of oxygen (or air).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up by extracting the product.
-
Purify the resulting α,β-unsaturated alkynal by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates a general workflow for a reaction involving this compound, highlighting key decision points.
Caption: General reaction pathways for this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
preventing side reactions with 3-(Trimethylsilyl)propargyl alcohol
Welcome to the technical support center for 3-(trimethylsilyl)propargyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary reactive sites: the hydroxyl (-OH) group and the carbon-carbon triple bond protected by the trimethylsilyl (B98337) (TMS) group. The hydroxyl group is both nucleophilic and acidic, while the TMS-protected alkyne is generally stable but can undergo desilylation under certain conditions to reveal a terminal alkyne.
Q2: My reaction is failing, and I suspect the hydroxyl group is interfering. What should I do?
A2: The acidic proton of the hydroxyl group can interfere with many reactions, especially those involving strong bases (e.g., Grignard reagents) or organometallic catalysts.[1][2][3] To prevent this, the hydroxyl group should be protected. A common strategy is to convert it into a more robust silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ether, which are more stable than the TMS group.[4][5][6]
Q3: I am observing the formation of a di-substituted alkyne dimer in my Sonogashira coupling. What is causing this?
A3: The formation of an alkyne dimer, likely through a Glaser-type coupling, suggests that the trimethylsilyl (TMS) protecting group is being prematurely cleaved, exposing the terminal alkyne.[7][8] This can be caused by the reaction conditions, particularly the presence of copper catalysts in combination with certain bases or moisture.[8] To mitigate this, ensure anhydrous reaction conditions and consider using a copper-free Sonogashira protocol.[7][9]
Q4: Under what conditions is the trimethylsilyl (TMS) group unintentionally removed (protodesilylation)?
A4: The TMS group is known to be labile and can be removed under various conditions, including:
-
Acidic conditions: Even mild aqueous acid can cleave the TMS group.[1][2]
-
Fluoride (B91410) ion sources: Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for deprotection but must be avoided if the TMS group needs to remain intact.[2][10][11]
-
Certain basic conditions: While more stable to base than to acid, strong bases or specific basic conditions (e.g., potassium carbonate in methanol) can lead to protodesilylation.[12][13]
-
Moisture: The compound is moisture-sensitive, and exposure to water can lead to slow hydrolysis of the TMS group.[14]
Q5: How should I store and handle this compound to maintain its integrity?
A5: this compound is moisture-sensitive.[14] It should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) and away from moisture and oxidizing agents.[14] Use anhydrous solvents and techniques when handling the reagent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield in coupling reaction; starting material recovered. | Interference from the hydroxyl group. | Protect the alcohol as a more robust silyl ether (e.g., TBS, TIPS) before proceeding with the coupling reaction.[4][5] |
| Formation of symmetric alkyne homocoupling (dimer) product. | Premature cleavage of the TMS group (protodesilylation). | 1. Ensure strictly anhydrous reaction conditions.[14] 2. Switch to a copper-free Sonogashira coupling protocol.[7][9] 3. Use a less nucleophilic base. |
| Complete removal of the TMS group observed by NMR. | Reaction or workup conditions are too acidic or contain a source of fluoride ions. | 1. Buffer the reaction mixture to maintain neutral or slightly basic pH. 2. Avoid acidic aqueous workups; use a neutral or basic wash (e.g., saturated sodium bicarbonate solution). 3. Ensure no fluoride ion sources are present in any reagents. |
| Formation of complex mixture of byproducts. | Multiple side reactions occurring. | 1. Re-evaluate the overall reaction sequence. 2. Consider protecting the hydroxyl group. 3. Purify starting materials and ensure all solvents are anhydrous. |
Data Presentation: Stability of Common Silyl Protecting Groups
The choice of a silyl protecting group is critical for the success of a multi-step synthesis. The stability of various silyl ethers under different conditions is summarized below.
| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Fluoride | Key Features |
| Trimethylsilyl | TMS | Least Stable | Least Stable | Very labile; often used for temporary protection or for highly hindered alcohols.[6][15] |
| Triethylsilyl | TES | More stable than TMS | More stable than TMS | Offers a slight increase in stability over TMS.[5][6] |
| tert-Butyldimethylsilyl | TBS/TBDMS | Stable | Less stable than TIPS | A very common and versatile protecting group, stable to a wide range of conditions.[5][6] |
| Triisopropylsilyl | TIPS | More stable than TBS | More stable than TBS | Highly sterically hindered, providing greater stability to both acid and base.[4][5][6] |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | More stable than TBS | Very robust and resistant to acidic conditions.[6][16] |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBS Ether
This protocol describes a general procedure for protecting the hydroxyl group of this compound.
-
Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (argon or nitrogen).
-
Add imidazole (B134444) (1.5 eq) or 2,6-lutidine (1.2 eq) to the solution.
-
-
Silylation:
-
To the stirred solution, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the TBS-protected alcohol.
-
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free Sonogashira coupling to minimize premature desilylation.
-
Preparation:
-
In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq), the TBS-protected this compound (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(PPh₃)₂Cl₂ (0.05 eq) in an anhydrous solvent like toluene (B28343) or THF.
-
-
Reaction:
-
Add a suitable amine base, such as triethylamine (B128534) (Et₃N, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir until the starting halide is consumed (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Decision workflow for using this compound.
Caption: Common side reactions and their prevention strategies.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 11. study.com [study.com]
- 12. researchgate.net [researchgate.net]
- 13. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 14. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protection of Alcohols | NROChemistry [nrochemistry.com]
Technical Support Center: Deprotection of Trimethylsilyl (TMS) Protected Propargyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of trimethylsilyl (B98337) (TMS) protected propargyl alcohol. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate smooth and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of TMS-protected propargyl alcohol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Incomplete or Slow Reaction | - Insufficient reagent (deprotecting agent).- Low reaction temperature.- Steric hindrance around the TMS group.- Poor quality of reagents (e.g., wet TBAF). | - Increase the equivalents of the deprotecting agent (e.g., use 1.1-1.5 equivalents of TBAF).- Gradually increase the reaction temperature while monitoring for side product formation.- For sterically hindered substrates, consider more reactive reagents or longer reaction times.- Use anhydrous solvents and ensure the TBAF solution is not old or exposed to moisture. |
| 2. Low Yield of Propargyl Alcohol | - Decomposition of the product under the reaction conditions (e.g., strongly acidic or basic conditions).[1] - Product loss during workup and purification.- Formation of side products. | - Switch to a milder deprotection method (e.g., K₂CO₃/MeOH instead of strong acid/base).- For base-sensitive substrates, consider buffering TBAF with acetic acid.[2]- Optimize the purification method. For volatile products like propargyl alcohol, care should be taken during solvent removal.- Analyze the crude reaction mixture by NMR or GC-MS to identify byproducts and optimize conditions to minimize their formation. |
| 3. Formation of Allene (B1206475) as a Side Product | - Use of TBAF as the deprotection agent can sometimes promote the formation of allenes from propargylic systems. | - If allene formation is significant, switch to a non-fluoride-based deprotection method, such as K₂CO₃ in methanol (B129727) or mild acidic conditions. |
| 4. Difficulty with Workup and Purification (especially with TBAF) | - Tetrabutylammonium salts can be difficult to remove by standard extraction procedures. | - After quenching the reaction, perform multiple aqueous washes.- A common technique is to dilute the reaction mixture with a nonpolar solvent and wash with copious amounts of water.- Alternatively, precipitation of the fluoride (B91410) salt by adding a non-polar solvent followed by filtration can be effective. |
| 5. Silyl Group Migration | - Under certain acidic or basic conditions, the TMS group can migrate between different hydroxyl groups in polyol substrates. | - While less common for a simple molecule like propargyl alcohol, if other hydroxyl groups are present, use milder and more selective deprotection conditions. Fluoride-based methods are generally selective for silicon-oxygen bonds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting TMS-protected propargyl alcohol?
A1: The most common methods for cleaving the Si-O bond of TMS-protected alcohols are:
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common and highly effective reagent.[3][4] Other fluoride sources like potassium fluoride (KF) can also be used.[5]
-
Base-Catalyzed Methanolysis: A slurry of potassium carbonate (K₂CO₃) in methanol is a very mild, effective, and economical method.[6]
-
Acidic Conditions: Mild acidic conditions, such as acetic acid in THF/water or a catalytic amount of a strong acid like HCl in an alcohol solvent, can readily cleave the TMS ether.[3][7]
Q2: How do I choose the best deprotection method for my experiment?
A2: The choice of method depends on the overall functional group tolerance of your substrate.
-
For substrates sensitive to basic conditions, a mild acidic deprotection is preferable.
-
For acid-sensitive molecules, K₂CO₃/MeOH or TBAF are good choices.
-
If your molecule is sensitive to both acid and base, K₂CO₃/MeOH is often the mildest and most suitable option.[6]
-
TBAF is generally fast and effective but can be basic and the workup can be challenging.[2]
Q3: Can the TMS group on the alkyne be removed simultaneously?
A3: If the terminal alkyne is also protected with a TMS group, the deprotection conditions for the TMS ether will typically also cleave the silicon-carbon bond of the TMS-alkyne. The lability of TMS groups on both heteroatoms and carbon termini is quite high under fluoride, acidic, or basic conditions.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The deprotected propargyl alcohol is significantly more polar than the starting TMS-protected ether, so you should see the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction.
Q5: What are the main advantages and disadvantages of each common deprotection method?
A5:
| Method | Advantages | Disadvantages |
| TBAF | - High reactivity and generally fast reaction times.- Soluble in organic solvents. | - Can be basic, potentially causing side reactions with base-sensitive substrates.[2]- Workup can be difficult due to the solubility of tetritylammonium salts.- Can promote allene formation in some propargylic systems. |
| K₂CO₃/MeOH | - Very mild conditions.- Inexpensive and readily available reagents.- Easy workup. | - Can be slower than other methods.- The heterogeneity of the reaction can sometimes lead to reproducibility issues. |
| Mild Acid | - Fast and clean reactions.- Easy workup. | - Not suitable for acid-sensitive substrates. |
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of TMS-protected alkynes and alcohols, which are applicable to propargyl alcohol. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Deprotection Reagent | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| K₂CO₃ (catalytic) | Methanol | Room Temp. | 2 hours | ~82-92% | [6] |
| TBAF (1.1 equiv.) | THF | 0 to Room Temp. | 15-60 min | Good to High | [8] |
| Acetic Acid/THF/H₂O | THF/H₂O | Room Temp. | 30 min - 2 hours | Good to High | [7] |
| HCl (catalytic) | Methanol | Room Temp. | 5-30 min | Good to High | [7] |
Experimental Protocols
Protocol 1: Deprotection using Potassium Carbonate in Methanol
This method is mild and generally high-yielding.
Materials:
-
TMS-protected propargyl alcohol
-
Methanol (anhydrous)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
Procedure:
-
Dissolve the TMS-protected propargyl alcohol (1.0 eq.) in methanol (0.1-0.2 M).
-
Add anhydrous potassium carbonate (0.1-0.5 eq.) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude propargyl alcohol.
-
If necessary, purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a fast and effective method, but the workup requires care.
Materials:
-
TMS-protected propargyl alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄, anhydrous)
Procedure:
-
Dissolve the TMS-protected propargyl alcohol (1.0 eq.) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 eq.) dropwise to the stirred solution.
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC (typically complete within 15-60 minutes).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General experimental workflow for the deprotection of TMS-propargyl alcohol.
Caption: Decision-making workflow for troubleshooting common deprotection issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. reddit.com [reddit.com]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 3-(Trimethylsilyl)propargyl alcohol Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(Trimethylsilyl)propargyl alcohol. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its purification.
Troubleshooting Guide
Q1: My final product is a yellow or brown liquid, not colorless. What are the likely impurities?
A1: A colored sample may indicate the presence of decomposition or side-reaction products. One common issue is the acid-catalyzed Meyer-Schuster rearrangement, which can convert the propargyl alcohol into an α,β-unsaturated ketone or aldehyde, often leading to colored impurities.[1] Additionally, exposure to air and heat can cause oxidation and polymerization of acetylenic compounds, resulting in discoloration. To avoid this, ensure all glassware is dry and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm seeing an unexpected peak in my NMR spectrum that suggests the presence of an α,β-unsaturated ketone. What happened?
A2: This is a strong indication that the Meyer-Schuster or a related rearrangement has occurred.[1] This is often triggered by acidic conditions, which can be inadvertently introduced by acidic packing materials in chromatography (e.g., untreated silica (B1680970) gel) or during an acidic aqueous workup. To remedy this, neutralize your crude product with a mild base like sodium bicarbonate before purification and use neutralized silica gel for chromatography.
Q3: My yield after purification is very low. What are the potential causes?
A3: Low yield can result from several factors:
-
Incomplete reaction: Ensure your synthesis has gone to completion before starting the purification.
-
Product loss during extraction: this compound has some water solubility. Use a suitable organic solvent for extraction and consider back-extracting the aqueous layer.
-
Decomposition on silica gel: The compound can be sensitive to acidic silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) before use.
-
Volatilization: The compound is relatively volatile (boiling point of 76 °C at 11 mmHg).[2][3][4] Avoid excessive heating and high vacuum during solvent removal.
Q4: During distillation, the compound seems to be decomposing in the distillation pot. How can I prevent this?
A4: Decomposition during distillation is often due to excessive heat. Local overheating can cause decomposition of propargyl alcohol.[5] It is crucial to use vacuum distillation to lower the boiling point.[5] Ensure the heating mantle is properly sized for the flask and use a stirring mechanism to ensure even heating. Distilling at the lowest possible pressure will help minimize the required temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The optimal purification method depends on the scale of your reaction and the nature of the impurities.
-
For small-scale purification and removal of polar impurities: Flash column chromatography is often effective.
-
For large-scale purification: Vacuum distillation is typically the most efficient method, provided the impurities have significantly different boiling points.
Q2: What are the key physical properties I should know for purification?
A2: Key physical properties are summarized in the table below. These are critical for deciding on purification parameters, such as distillation pressure and temperature, and for confirming the identity of the purified product.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, silyl (B83357) ethers can be sensitive to moisture and acidic conditions, which can lead to cleavage of the trimethylsilyl (B98337) group.[6][7] It is recommended to handle the compound under an inert atmosphere and use anhydrous solvents.[8]
Q4: What safety precautions should I take when handling this compound?
A4: this compound is a combustible liquid and can cause skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 128.24 g/mol | [4][11] |
| Boiling Point | 76 °C at 11 mmHg | [2][3][4][12] |
| Density | 0.865 g/mL at 25 °C | [2][3][4][12] |
| Refractive Index (n20/D) | 1.451 | [2][3][4] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [2] |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is suitable for purifying this compound on a larger scale, assuming volatile impurities have been removed.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A pressure of approximately 11 mmHg is recommended to achieve a boiling point of around 76 °C.[2][3][4][12]
-
Heating: Gently heat the distillation flask in a heating mantle while stirring.
-
Collecting Fractions: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at the expected boiling point and pressure.
-
Characterization: Confirm the purity of the collected fraction by techniques such as NMR, GC-MS, or by measuring its refractive index.
Protocol 2: Flash Column Chromatography
This method is ideal for smaller-scale purification and for removing non-volatile or highly polar impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). To prevent decomposition, it is advisable to use silica gel that has been neutralized by washing with a dilute solution of triethylamine (B128534) in the eluent, followed by flushing with the eluent.
-
Packing the Column: Pack a glass column with the silica gel slurry.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v), gradually increasing the proportion of ethyl acetate. The reaction can be monitored by TLC.
-
Collecting Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being careful to avoid excessive heating.
-
Characterization: Confirm the purity of the product via NMR, GC-MS, or refractive index measurement.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 99 5272-36-6 [sigmaaldrich.com]
- 3. alkalisci.com [alkalisci.com]
- 4. 3-(トリメチルシリル)プロパルギルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ww.chemblink.com [ww.chemblink.com]
- 11. scbt.com [scbt.com]
- 12. thomassci.com [thomassci.com]
Technical Support Center: Troubleshooting Glaser Coupling Side Reactions with Terminal Alkynes
Welcome to the technical support center for the Glaser coupling reaction. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the oxidative homocoupling of terminal alkynes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format to provide clear and actionable solutions for your experiments.
Issue 1: Dominant Homocoupling Leading to Low Yield of Desired Product
-
Question: My primary side product is the homocoupled diyne, which significantly lowers the yield of my target molecule. How can I suppress this side reaction?
-
Answer: Homocoupling is the most common side reaction in Glaser couplings. Several strategies can be employed to minimize its occurrence:
-
High Dilution Conditions: Performing the reaction at low concentrations can favor intramolecular coupling or improve selectivity in intermolecular cross-coupling reactions by disfavoring the statistically more probable homocoupling between two alkyne molecules.[1]
-
Slow Addition of Reagents: A slow, controlled addition of the terminal alkyne to the reaction mixture using a syringe pump helps to maintain a low and steady concentration of the alkyne, thereby favoring the desired reaction pathway over dimerization.[1]
-
Choice of Ligand: The steric and electronic properties of the ligand coordinating to the copper catalyst play a crucial role. Bulky or specifically designed ligands can modulate the catalyst's reactivity and selectivity. For instance, in bioconjugation, a 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) (bpy-diol) ligand has been shown to be effective.[2]
-
Temperature Control: Elevated temperatures can accelerate all reactions, including the undesired homocoupling. Running the reaction at lower temperatures can improve selectivity. For some systems, cooling the reaction mixture before exposure to the oxidant has been shown to prevent Glaser coupling.[1][3]
-
Issue 2: Reaction is Sluggish or Fails to Reach Completion
-
Question: My Glaser coupling reaction is very slow or stalls before all the starting material is consumed. What are the potential causes and solutions?
-
Answer: Sluggish or incomplete reactions can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity: Ensure the copper(I) salt (e.g., CuCl or CuI) is fresh and has not been oxidized to the less active copper(II) state. The choice and quality of the ligand (e.g., TMEDA) are also critical as it affects the solubility and reactivity of the copper catalyst.[4][5]
-
Insufficient Oxidant: The Glaser-Hay coupling is an oxidative process that typically uses molecular oxygen from the air as the terminal oxidant.[6] Ensure adequate aeration by stirring the reaction mixture vigorously open to the air or by bubbling air or oxygen through the solution. The rate of oxidation can be the rate-limiting step.
-
Presence of Water: The accumulation of water, either from the atmosphere or as a byproduct of the reaction when using dioxygen as the oxidant, can slow down the reaction kinetics. The addition of molecular sieves can mitigate this effect.[7]
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate by affecting the solubility of the catalyst complex and the rate of alkyne deprotonation. Common solvents include acetone (B3395972), pyridine, and methanol, while amine bases like TMEDA, piperidine, or ammonia (B1221849) are frequently used.[4][5][6]
-
Issue 3: Degradation of Sensitive Substrates, Especially in Bioconjugation
-
Question: I am performing a Glaser coupling on a peptide or protein, and I observe significant degradation of my biomolecule. How can I prevent this?
-
Answer: Substrate degradation, particularly in bioconjugation, is often caused by oxidative damage mediated by copper(II) species generated during the catalytic cycle.[8]
-
pH Optimization: The pH of the reaction medium can have a profound effect on both coupling efficiency and protein stability. The optimal pH often depends on the specific ligand used. For example, with TMEDA, a lower pH of 6.0 may be beneficial, while other ligands may perform better at a higher pH.[8]
-
Ligand Selection: Certain ligands can protect biomolecules from copper-mediated oxidative damage. For instance, the bpy-diol ligand can sequester off-cycle Cu(II) species as an insoluble gel, thus preventing them from degrading sensitive substrates.[2]
-
Additives: The addition of catalase has been shown to minimize protein oxidation and improve coupling efficiency by breaking down hydrogen peroxide, a potential oxidizing byproduct of the aqueous Glaser-Hay reaction.[9] However, some common reducing agents like DTT have been observed to inhibit the coupling reaction.[8]
-
Reaction Time: Prolonged exposure to the reaction conditions can lead to increased degradation. It is crucial to monitor the reaction and stop it once sufficient conversion has been achieved. Time-course studies can help determine the optimal reaction time.[8]
-
Issue 4: Incompatibility with Certain Functional Groups
-
Question: My terminal alkyne substrate contains other functional groups, and I am observing unexpected side reactions or inhibition of the coupling. Which functional groups are problematic, and what can I do?
-
Answer: While the Glaser coupling is tolerant of many functional groups, some can interfere with the reaction.
-
Easily Reducible Groups: Functional groups such as aryl iodides and nitro groups can be reduced under the reaction conditions, leading to poor yields or undesired byproducts.[4]
-
Strongly Coordinating Groups: Functional groups that can act as strong ligands for copper, such as pyridines or certain amines, may interfere with the catalytic cycle by displacing the intended ligand or deactivating the catalyst.[4]
-
Solution - Protecting Groups: In cases of incompatibility, the use of protecting groups for the interfering functionality can be an effective strategy. For the terminal alkyne itself, silyl (B83357) protecting groups like TMS or TIPS are commonly used to prevent homocoupling, with a subsequent deprotection step to reveal the diyne.[3]
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of the Glaser coupling, with a focus on minimizing side reactions.
Table 1: Effect of Ligand and pH on Glaser-Hay Bioconjugation
| Ligand | pH | Temperature (°C) | Reaction Time (h) | Outcome | Reference |
| TMEDA | 6.0 | 22 | 4 | High coupling ratio, minimized degradation | [8] |
| Carboxylated Biphenyl | 8.0 | 22 | 8 | Minimized protein degradation, good coupling | [8] |
| bpy-diol | 11.0 | 37 | 6 | Efficient coupling, protects peptide from degradation | [2] |
| Bipyridine | - | - | - | No product observed | [2] |
| THPTA | - | - | - | Low activity (<5% product) | [2] |
Table 2: Strategies to Minimize Homocoupling
| Strategy | Conditions | Effect on Homocoupling | Reference |
| Low Temperature | Cool reaction to <-28°C before oxidant exposure | Can completely prevent homocoupling | [3] |
| Reducing Agents | Add excess reducing agent (e.g., tin(II) 2-ethylhexanoate) post-reaction | Suppresses homocoupling by preventing Cu(I) oxidation | [3] |
| High Dilution | Perform reaction at low substrate concentrations | Favors intramolecular over intermolecular coupling | [1] |
| Slow Addition | Slow addition of alkyne via syringe pump | Maintains low alkyne concentration, reducing dimerization | [1] |
Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Coupling of an Aryl Alkyne
This protocol describes a standard method for the homocoupling of phenylacetylene (B144264) using the CuCl/TMEDA catalyst system in acetone.
-
Materials:
-
Phenylacetylene (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
25 mL round-bottom flask
-
Stir bar
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.[6]
-
Protocol 2: Work-up Procedure for Removal of Copper Catalyst
An efficient work-up is crucial to remove the copper catalyst, which can interfere with subsequent steps or analysis.
-
Procedure:
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Filter the solution through a short plug of silica gel.
-
Wash the silica plug with additional portions of the organic solvent to ensure complete elution of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.[6]
-
Visualizations
Diagram 1: Glaser Coupling Catalytic Cycle and Homocoupling Side Reaction
References
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of Reactions with 3-(Trimethylsilyl)propargyl Alcohol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the scale-up of reactions involving 3-(trimethylsilyl)propargyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: While this compound is stable under normal conditions, scaling up reactions requires careful consideration of its flammability and potential for exothermic events. It is a combustible liquid with a flash point of 67 °C[1][2]. Key safety considerations include:
-
Exotherm Management: Reactions, particularly Grignard additions or metal-catalyzed couplings, can be exothermic. Ensure adequate cooling capacity and a robust temperature monitoring system are in place. For highly energetic reactions, consider semi-batch or continuous flow processing to manage heat generation.
-
Inert Atmosphere: The terminal alkyne, if deprotected in situ, can be reactive. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions and ensure safety, especially at elevated temperatures.
-
Handling and Storage: Store the reagent in a cool, dry, well-ventilated area away from strong oxidizing agents, with which it is incompatible[3][4]. Ensure all equipment is properly grounded to prevent static discharge[5].
Q2: I am observing significant byproduct formation during my scale-up. What are the likely side reactions?
A2: Several side reactions can become more prominent at a larger scale. These often relate to the reactivity of the propargyl group or the stability of the trimethylsilyl (B98337) (TMS) protecting group.
-
Glaser Coupling: If the TMS group is prematurely cleaved, the resulting terminal alkyne can undergo oxidative homocoupling in the presence of copper catalysts, leading to dimerized byproducts[6].
-
Isomerization to Allenes: Under certain thermal or catalytic conditions, propargyl derivatives can rearrange to form allenes, which can compete with the desired reaction pathway[6].
-
Meyer-Schuster or Rupe Rearrangement: In the presence of acidic conditions, the propargylic alcohol can rearrange to form α,β-unsaturated aldehydes or ketones[7].
-
Hydrolysis of the TMS group: The presence of moisture can lead to the premature deprotection of the alcohol, which can interfere with subsequent reactions, for example, if a Grignard reagent is to be formed[8].
Q3: My reaction workup and purification are proving difficult at a larger scale. What are some common challenges and solutions?
A3: Purification challenges during scale-up are common, especially when dealing with polar, low-molecular-weight compounds that can result from the deprotection of this compound.
-
Removal of Silyl Byproducts: After deprotection of the TMS group, byproducts such as hexamethyldisiloxane (B120664) or other siloxane derivatives are formed. These are typically non-polar and can be removed by extraction with non-polar solvents or by distillation if the product is thermally stable.
-
Purification of the Deprotected Alcohol: The resulting propargyl alcohol is a polar, often water-soluble compound. Large-scale purification can be challenging. Consider the following:
-
Extraction: Multiple extractions with a suitable organic solvent may be necessary. The choice of solvent is critical to ensure good partitioning of the product.
-
Distillation: If the product is volatile and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for large-scale purification.
-
Chromatography: While often a last resort at a large scale due to cost, flash chromatography using normal-phase silica (B1680970) or, for very polar compounds, aqueous normal-phase chromatography (HILIC) can be employed[9].
-
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields and Purity upon Scale-Up
| Potential Cause | Recommended Solution |
| Inefficient Mixing and Heat Transfer | At larger scales, localized "hot spots" can lead to thermal decomposition and byproduct formation. Ensure efficient stirring and consider using a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, slow addition of reagents is crucial. |
| Moisture Sensitivity | The trimethylsilyl group can be hydrolyzed by moisture, especially under acidic or basic conditions. Ensure all solvents and reagents are anhydrous and that the reaction is conducted under a dry, inert atmosphere. |
| Impurity Profile of Starting Materials | Impurities in starting materials that are negligible at a small scale can become significant at a larger scale. Re-evaluate the purity of all reagents and consider purification if necessary. |
| Incomplete Reactions | Reaction times may need to be adjusted during scale-up. Monitor the reaction progress closely using appropriate analytical techniques (e.g., TLC, GC, HPLC) to determine the optimal reaction time. |
Issue 2: Challenges with TMS Deprotection at Scale
| Deprotection Reagent | Potential Scale-Up Challenge | Recommended Solution |
| Tetrabutylammonium fluoride (B91410) (TBAF) | TBAF can be expensive for large-scale use, and the workup can be complicated by the presence of butylated byproducts. The reaction can also be highly exothermic. | Consider using a catalytic amount of a fluoride source, such as potassium fluoride with a phase-transfer catalyst. For exotherm control, add the TBAF solution slowly while monitoring the internal temperature. |
| Acidic Conditions (e.g., HCl, AcOH) | Strong acids can cause degradation of sensitive functional groups in the molecule. The reaction can also be exothermic. | Use milder acidic conditions, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol. Control the addition rate and temperature carefully. |
| Basic Conditions (e.g., K₂CO₃ in MeOH) | The reaction may be slow and require elevated temperatures, which could lead to side reactions. | Optimize the reaction temperature and time. Ensure efficient mixing to facilitate the reaction. This method is often milder and more cost-effective for large-scale synthesis. |
Experimental Protocols
Representative Protocol: Sonogashira Coupling
This protocol outlines a general procedure for a Sonogashira coupling reaction, with considerations for scale-up.
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the aryl halide (1.0 equiv.), copper(I) iodide (0.05-0.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.01-0.05 equiv.).
-
Solvent and Base Addition: Add a suitable solvent (e.g., toluene, THF) and a base (e.g., triethylamine, diisopropylamine, 2-3 equiv.). Degas the mixture by bubbling nitrogen through it for 30-60 minutes.
-
Reagent Addition: Slowly add a solution of this compound (1.1-1.5 equiv.) in the reaction solvent to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction for an exotherm. If necessary, control the addition rate and use external cooling to maintain the desired temperature (typically ambient to 50 °C). Monitor the reaction progress by TLC, GC, or HPLC.
-
Workup: Upon completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst. The filtrate can be washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization.
Visualizations
Caption: Troubleshooting workflow for scale-up issues.
Caption: Decision tree for TMS deprotection at scale.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Synthesis of 3-(Trimethylsilyl)propargyl alcohol
Welcome to the technical support center for the synthesis of 3-(trimethylsilyl)propargyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the deprotonation of propargyl alcohol with a strong base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithium acetylide with chlorotrimethylsilane (B32843) (TMSCl). This reaction is usually performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures.
Q2: I am observing a very low yield. What are the primary factors affecting the yield of this reaction?
A2: Low yields can stem from several factors:
-
Moisture: The presence of water in the reagents or glassware will quench the n-BuLi and the lithium acetylide intermediate.
-
Improper Temperature Control: The reaction is highly exothermic, especially during the addition of n-BuLi. Maintaining a low temperature (typically -78 °C to 0 °C) is crucial to prevent side reactions.
-
Quality of Reagents: The purity and concentration of n-BuLi are critical. It is advisable to titrate the n-BuLi solution before use. The quality of propargyl alcohol and TMSCl also plays a significant role.
-
Side Reactions: Several side reactions can occur, including the formation of allene (B1206475) isomers and di-silylated byproducts.
Q3: What are the common side products in this synthesis?
A3: Common side products include:
-
Allenes: Isomerization of the propargyl starting material or product can lead to the formation of allenic compounds.[1]
-
1,3-Bis(trimethylsilyl)propargyl alcohol: If an excess of base and TMSCl are used, or if the reaction conditions are not carefully controlled, silylation can occur at the propargylic carbon as well.
-
Hexane: A common byproduct from the use of n-BuLi in hexanes.
-
Unreacted Starting Material: Incomplete deprotonation or silylation will result in the presence of propargyl alcohol in the final product mixture.
Q4: How can I purify the final product?
A4: Purification is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel.[1][2] The choice of method depends on the scale of the reaction and the nature of the impurities. For volatile impurities, vacuum distillation is effective. Column chromatography is useful for removing non-volatile byproducts and unreacted starting materials.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not proceed, or the yield is less than 20%. | Moisture Contamination: n-BuLi and the lithium acetylide are highly reactive with water. | - Ensure all glassware is rigorously flame-dried or oven-dried before use.- Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.- Perform the reaction under a strict inert atmosphere (argon or nitrogen). |
| Inactive n-BuLi: n-BuLi degrades over time, especially if not stored properly. | - Titrate the n-BuLi solution before each use to determine its exact concentration.- Use a fresh bottle of n-BuLi if possible. | |
| Incomplete Deprotonation: Insufficient amount of n-BuLi or poor mixing. | - Use a slight excess of n-BuLi (e.g., 1.05-1.1 equivalents).- Ensure efficient stirring throughout the addition of n-BuLi. |
Issue 2: Formation of Significant Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of a peak corresponding to an allene in NMR or GC-MS. | Isomerization: The propargyl anion can isomerize to an allenic anion, which is then silylated. This is more likely at higher temperatures. | - Maintain a low reaction temperature (-78 °C to -20 °C) during deprotonation and silylation.[3] |
| Identification of a di-silylated product by GC-MS or NMR. | Double Silylation: Reaction of the propargylic C-H bond with a second equivalent of base and TMSCl. | - Use only a slight excess of n-BuLi (1.05-1.1 eq.).- Add TMSCl slowly at low temperature to ensure selective reaction at the acetylenic position. |
| Unreacted propargyl alcohol remains after the reaction. | Incomplete Silylation: Insufficient TMSCl or premature quenching of the reaction. | - Use a slight excess of TMSCl (1.1-1.2 equivalents).- Ensure the reaction is stirred for a sufficient amount of time after the addition of TMSCl before quenching. Monitor the reaction by TLC or GC. |
Data Presentation
The following table summarizes the effect of different bases and reaction conditions on the yield of propargylic alcohols, which can be analogous to the synthesis of this compound.
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| n-BuLi | THF | -78 to 0 | Typically >80% | Most common and effective method. Requires strict anhydrous conditions. |
| LDA | THF | -78 to 0 | Good | Can be a good alternative to n-BuLi. |
| EtMgBr | THF | 0 to RT | Moderate | Grignard reagents can also be used but may lead to different side products. |
| NaH | Toluene | 25 | 57 | Lower yields and slower reaction rates compared to organolithium bases.[4] |
| LiH | Toluene | 25 | 27 | Lower yields and slower reaction rates.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound using n-BuLi and TMSCl
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Propargyl alcohol
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with propargyl alcohol and anhydrous THF. All glassware must be thoroughly dried to prevent moisture contamination.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.05 equivalents) is added dropwise via the dropping funnel while maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.[1]
-
Silylation: Chlorotrimethylsilane (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to warm slowly to room temperature and stirred for an additional 2-3 hours.
-
Quenching and Work-up: The reaction is cooled to 0 °C and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.[1][2]
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Managing the Acidity of the Terminal Alkyne in Propargyl Alcohol
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to effectively manage the acidity of the terminal alkyne in propargyl alcohol during chemical synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
FAQs
-
Q1: What are the acidic protons in propargyl alcohol, and which is more acidic? A1: Propargyl alcohol has two acidic protons: the hydroxyl proton (-OH) and the terminal alkyne proton (C≡C-H). The hydroxyl proton is more acidic, with a pKa of approximately 13.6, while the terminal alkyne proton is significantly less acidic, with a pKa of about 23 in DMSO.[1] This difference in acidity is crucial for selective deprotonation.
-
Q2: How do I selectively deprotonate the terminal alkyne without affecting the hydroxyl group? A2: To selectively deprotonate the terminal alkyne, you must first protect the more acidic hydroxyl group. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., THP). Once the hydroxyl group is protected, a strong base that is capable of deprotonating the terminal alkyne can be used.
-
Q3: My deprotonation of the terminal alkyne is not working. What are the common causes? A3: Failure to deprotonate the terminal alkyne can stem from several factors:
-
Insufficiently strong base: The base used must have a conjugate acid with a pKa higher than that of the terminal alkyne (pKa ≈ 23).
-
Presence of water: Trace amounts of water in the reaction mixture can protonate the strong base or the acetylide anion once formed, quenching the reaction.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Poor quality of the base: For solid bases like sodium hydride (NaH), ensure it is fresh and has not been deactivated by exposure to air and moisture.[3]
-
Low temperature: While initial cooling is often necessary to control the reaction, excessively low temperatures can slow down the deprotonation kinetics to a halt.
-
-
Q4: I am observing unexpected side products in my reaction involving deprotonated propargyl alcohol. What could they be? A4: Unexpected side products can arise from various pathways:
-
Meyer-Schuster or Rupe Rearrangement: If acidic conditions are inadvertently introduced during the workup or reaction, propargyl alcohols can undergo rearrangement to form α,β-unsaturated aldehydes or ketones.
-
Aldol Condensation: In the presence of strong bases, if aldehydes are used as substrates, self-condensation can occur.[4]
-
Polymerization: Exposure of the propargyl group to heat, light, or peroxides can lead to polymerization.[5]
-
Data Presentation
The acidity of the protons in propargyl alcohol is highly dependent on the solvent environment. The following table summarizes the approximate pKa values for the terminal alkyne and hydroxyl protons in different solvents.
| Proton | pKa in Water | pKa in DMSO | Notes |
| Hydroxyl (-OH) | ~15.5 | ~13.6 | More acidic than the terminal alkyne. |
| Terminal Alkyne (C≡C-H) | Not readily measured | ~23 | Significantly less acidic than the hydroxyl group. |
Experimental Protocols
Detailed Methodology for Deprotonation of the Terminal Alkyne of Propargyl Alcohol (Hydroxyl Group Protected)
This protocol describes the deprotonation of a protected propargyl alcohol using sodium hydride (NaH) in an anhydrous aprotic solvent.
Materials:
-
Hydroxyl-protected propargyl alcohol (e.g., TBDMS-protected propargyl alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous solvent for washing (e.g., hexanes)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere, add the desired amount of NaH (typically 1.1-1.5 equivalents) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a septum.
-
Washing the NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully remove the hexanes via cannula transfer.
-
Solvent Addition: Add anhydrous THF or DMF to the flask to create a slurry.
-
Cooling: Cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the hydroxyl-protected propargyl alcohol in a minimal amount of anhydrous THF or DMF and add it dropwise to the cooled NaH slurry via a syringe.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Monitoring: The reaction can be monitored by quenching a small aliquot and analyzing it by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride.
-
Work-up: Proceed with the appropriate aqueous work-up and extraction to isolate the desired product.
Mandatory Visualization
The following diagram illustrates the deprotonation equilibrium of the terminal alkyne of propargyl alcohol and the factors influencing it.
Caption: Deprotonation equilibrium of a protected propargyl alcohol.
References
selective deprotection of TMS ethers in the presence of other protecting groups
Welcome to our technical support center for the selective deprotection of trimethylsilyl (B98337) (TMS) ethers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the challenges of selective deprotection in the presence of other common protecting groups.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Question: My TMS ether deprotection is incomplete, and I still see starting material by TLC analysis. What could be the cause and how can I fix it?
Answer:
Incomplete deprotection of TMS ethers is a common issue that can often be resolved by addressing a few key factors. The primary reasons for incomplete reaction include:
-
Insufficient Reagent or Reaction Time: The reaction may require a larger excess of the deprotecting agent or a longer reaction time than initially anticipated. This is particularly true if the substrate is sterically hindered near the TMS ether.
-
Reagent Inactivity: Some reagents can degrade over time. For instance, fluoride-based reagents like tetrabutyldimethylammonium fluoride (B91410) (TBAF) are hygroscopic, and their activity can be diminished by water content.[1]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Gradually increase the equivalents of your deprotecting agent (e.g., from a catalytic amount of acid to a larger catalytic amount, or from 1.1 equivalents of a fluoride source to 1.5-2.0 equivalents).
-
Extend Reaction Time: Continue to monitor the reaction by TLC for a longer period. Some reactions may appear sluggish initially but will proceed to completion with more time.
-
Verify Reagent Quality: If using a fluoride source like TBAF, consider using a fresh bottle or a recently opened one to ensure its reactivity.
-
Optimize Temperature: If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 40 °C) might be beneficial, but this should be done cautiously to avoid side reactions or deprotection of more stable groups.
Question: I am trying to selectively remove a TMS group in the presence of a TBDMS (or other bulkier silyl) group, but I am observing loss of the more stable protecting group. How can I improve selectivity?
Answer:
Achieving high selectivity is crucial in multi-step synthesis. The loss of a more robust silyl (B83357) ether like TBDMS, TES, TIPS, or TBDPS during TMS deprotection typically occurs when the reaction conditions are too harsh. The significant difference in stability between TMS and bulkier silyl ethers allows for selective deprotection under carefully controlled, mild conditions.[2][3]
Strategies for Enhancing Selectivity:
-
Utilize Mild Acidic Conditions: Mild acidic conditions are often the most selective for TMS deprotection. Reagents like a catalytic amount of 1 M HCl in methanol (B129727) or pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol are highly effective at cleaving TMS ethers rapidly while leaving more stable silyl ethers intact.[2][3]
-
Employ Mild Basic Conditions: A slurry of potassium carbonate (K2CO3) in methanol is a very mild and effective method for the selective cleavage of TMS ethers.[3]
-
Avoid Overuse of Fluoride Reagents: While effective for general silyl ether cleavage, fluoride sources like TBAF can be less selective. If you must use a fluoride reagent, use it at low temperatures (e.g., 0 °C or -20 °C) and carefully monitor the reaction to stop it as soon as the TMS group is gone.
-
Careful Reaction Monitoring: Regardless of the method, it is critical to monitor the reaction closely by TLC. Quench the reaction as soon as the starting TMS ether has been consumed to prevent the slower deprotection of other silyl groups.
Question: I am observing unexpected side reactions or decomposition of my starting material during TMS deprotection. What are the likely causes?
Answer:
Substrate decomposition or the formation of byproducts can occur if your molecule contains functional groups that are sensitive to the deprotection conditions.
-
Acid-Labile Groups: If your molecule contains other acid-sensitive groups such as acetals, ketals, or THP ethers, using acidic deprotection conditions can lead to their cleavage. In such cases, a non-acidic method should be chosen.
-
Base-Labile Groups: Similarly, if your substrate contains base-sensitive functionalities like esters or β-ketoesters, strongly basic conditions should be avoided. K2CO3 in methanol is generally mild enough for many esters, but this should be confirmed on a small scale.[3]
-
Fluoride-Induced Side Reactions: Fluoride ions can sometimes act as a base, leading to elimination or other side reactions in sensitive substrates. Buffering the reaction mixture, for example with acetic acid when using TBAF, can sometimes mitigate these issues.
Recommendations:
-
Choose Orthogonal Conditions: Select a deprotection method that is compatible with all other functional groups in your molecule.
-
Screen Different Reagents: Test a few different mild deprotection methods on a small scale to identify the one that gives the cleanest conversion for your specific substrate.
-
Consider Solvent Effects: The choice of solvent can influence reactivity and selectivity. Protic solvents like methanol often accelerate the deprotection of TMS ethers.
Frequently Asked Questions (FAQs)
Q1: What is the general order of stability for common silyl protecting groups?
A1: The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom. The general order of stability towards hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[2][4][5]
Q2: Can I selectively deprotect a TMS ether in the presence of a benzyl (B1604629) (Bn) ether?
A2: Yes, this is a common and generally straightforward transformation. The conditions used for selective TMS ether deprotection (mild acid or base) are typically not harsh enough to cleave a benzyl ether. Benzyl ethers are most commonly removed by catalytic hydrogenation, which does not affect silyl ethers. A study using BCl3·SMe2 for benzyl ether cleavage showed that silyl ethers like TMS and TBDPS were tolerated, indicating the orthogonality of these protecting groups.[6]
Q3: Are there any non-acidic, non-fluoride methods for selective TMS deprotection?
A3: Yes, one of the most widely used and mildest methods is treating the TMS-protected alcohol with potassium carbonate (K2CO3) in methanol. This method is highly selective for TMS ethers in the presence of bulkier silyl ethers and is compatible with many other functional groups.[3]
Q4: How can I monitor the progress of my TMS deprotection reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. The deprotected alcohol will have a different retention factor (Rf) than the silyl-protected starting material, typically being more polar (lower Rf). It is advisable to run a co-spot of the starting material and the reaction mixture to accurately gauge the disappearance of the starting material.
Quantitative Data: Relative Stability of Silyl Ethers
The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, highlighting the lability of the TMS group.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[2][4] |
Experimental Protocols
Protocol 1: Selective TMS Deprotection using Catalytic HCl in Methanol
This protocol is highly effective for the rapid and selective cleavage of TMS ethers.
-
Materials:
-
TMS-protected substrate
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the TMS-protected compound in methanol.
-
Add a catalytic amount of 1 M HCl (e.g., a few drops) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC. The deprotection is typically complete within 5-30 minutes.[2]
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO3 solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
-
Protocol 2: Selective TMS Deprotection using Potassium Carbonate in Methanol
This is an extremely mild and selective method, suitable for substrates with base-sensitive groups.
-
Materials:
-
TMS-protected substrate
-
Methanol (MeOH)
-
Potassium carbonate (K2CO3), anhydrous
-
Water
-
Organic solvent for extraction
-
-
Procedure:
-
Dissolve the TMS-protected compound in methanol.
-
Add an excess of solid potassium carbonate to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 to 2 hours.[3]
-
Upon completion, filter the mixture to remove the K2CO3.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate to afford the deprotected alcohol.
-
Visualization
Caption: Troubleshooting workflow for selective TMS ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Silyl Protecting Groups for Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For the protection of propargyl alcohol, a versatile building block in organic chemistry, silyl (B83357) ethers are a class of protecting groups renowned for their ease of introduction, tunable stability, and mild removal conditions. This guide provides an objective comparison of common silyl protecting groups for propargyl alcohol, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.
Relative Stability and Performance of Common Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. Generally, greater steric hindrance enhances stability towards acidic and basic conditions. The most commonly employed silyl protecting groups for alcohols, including propargyl alcohol, are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS or TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
The general order of stability for these silyl ethers is as follows:
-
Under Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[1][2]
-
Under Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[1][2]
The following table summarizes the performance of these silylating agents for the protection of propargyl alcohol, with data compiled from various sources. It is important to note that direct comparative studies on propargyl alcohol under identical conditions are limited; therefore, reaction times and yields may vary depending on the specific substrate and reaction conditions.
| Protecting Group | Silylating Agent | Typical Protection Conditions | Typical Yield (%) | Typical Deprotection Conditions | Typical Yield (%) |
| TMS | TMSCl, HMDS | Base (e.g., Pyridine, Et₃N), CH₂Cl₂ or neat, 0 °C to rt | >95 | K₂CO₃, MeOH, rt; or mild acid | >90 |
| TES | TESCl | Imidazole (B134444), DMF, rt | ~95 | Mild acid (e.g., PPTS, MeOH), rt | >90 |
| TBS/TBDMS | TBSCl | Imidazole, DMF, rt, 12-16 h | >95[3] | TBAF, THF, rt, 1-2 h | >95[4] |
| TIPS | TIPSCl | Imidazole, DMF, rt | >95 | TBAF, THF, rt, often longer reaction times | >90 |
| TBDPS | TBDPSCl | Imidazole, DMF, rt | >90 | TBAF, THF, rt | >90 |
Experimental Protocols
Detailed methodologies for the protection of propargyl alcohol with TBSCl and a general deprotection protocol using TBAF are provided below. These protocols can be adapted for other silyl chlorides by adjusting reaction times and temperatures based on the reactivity of the silylating agent and the stability of the resulting silyl ether.
Protection of Propargyl Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
Objective: To synthesize O-(tert-butyldimethylsilyl)propargyl alcohol.
Materials:
-
Propargyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of propargyl alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
To this solution, add tert-butyldimethylsilyl chloride (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired O-(tert-butyldimethylsilyl)propargyl alcohol.
General Deprotection of a Silyl Ether using Tetrabutylammonium Fluoride (B91410) (TBAF)
Objective: To deprotect a silyl-protected propargyl alcohol to regenerate propargyl alcohol.
Materials:
-
Silyl-protected propargyl alcohol (e.g., O-(tert-butyldimethylsilyl)propargyl alcohol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected propargyl alcohol (1.0 eq.) in anhydrous THF.
-
Add the 1.0 M solution of TBAF in THF (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction time will vary depending on the stability of the silyl ether (from a few minutes for TMS to several hours for TIPS or TBDPS).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Mandatory Visualizations
Experimental Workflow: Protection and Deprotection of Propargyl Alcohol
The following diagram illustrates the general workflow for the silylation and desilylation of propargyl alcohol.
This guide provides a foundational understanding for the selection and application of silyl protecting groups for propargyl alcohol. Researchers are encouraged to consider the specific requirements of their synthetic route, including the stability of other functional groups present in the molecule, to make an informed choice.
References
A Comparative Guide to the Reactivity of 3-(Trimethylsilyl)propargyl Alcohol and Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohol and its derivatives are fundamental building blocks in organic synthesis, prized for the versatility of the alkyne and hydroxyl functional groups. The strategic placement of a trimethylsilyl (B98337) (TMS) group, as seen in 3-(trimethylsilyl)propargyl alcohol, offers a powerful tool to modulate the reactivity and selectivity of this important synthon. This guide provides an objective comparison of the reactivity of this compound and the parent propargyl alcohol, supported by available experimental data and detailed protocols for key synthetic transformations. The introduction of the TMS group, a common protecting group, significantly influences the acidity of the acetylenic proton and the steric environment around the triple bond, leading to divergent reactivity profiles in common coupling and addition reactions.
Comparative Reactivity Analysis
The primary distinction in reactivity between this compound and propargyl alcohol stems from the presence of the TMS group. This bulky and electropositive silicon moiety alters the substrate's properties in several key ways:
-
Acidity of the Acetylenic Proton: The TMS group replaces the acidic acetylenic proton of propargyl alcohol. This fundamentally changes its reactivity in reactions that require a terminal alkyne, such as the Sonogashira and A³ coupling reactions. For this compound to participate in these reactions, a deprotection step to reveal the terminal alkyne is necessary.
-
Steric Hindrance: The bulky TMS group can influence the regioselectivity and stereoselectivity of reactions by sterically shielding one face of the alkyne.
-
Electronic Effects: The silicon atom can stabilize adjacent carbocations, a phenomenon known as the β-silicon effect, which can influence the outcome of reactions proceeding through cationic intermediates, such as the Nicholas reaction.
The following sections detail the comparative performance of these two alcohols in key synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling is a cornerstone of C-C bond formation, creating a new bond between a terminal alkyne and an aryl or vinyl halide.
Propargyl Alcohol: As a terminal alkyne, propargyl alcohol readily participates in Sonogashira coupling reactions. However, the presence of the free hydroxyl group can sometimes lead to side reactions or necessitate the use of a protecting group. Despite this, numerous protocols exist for the direct, protecting-group-free Sonogashira coupling of propargyl alcohol, often with moderate to good yields.
This compound: In its native form, this compound cannot participate in the Sonogashira coupling due to the absence of a terminal C-H bond. The TMS group must first be removed to generate the free alkyne. However, the TMS group can be strategically employed as a protecting group to allow for selective coupling in molecules with multiple alkyne functionalities. A specialized variation, the migratory Sonogashira reaction, has been developed for the synthesis of propargyl silanes from terminal alkynes, with yields reported in the range of 31-57% for alcohol-substituted propargyl silanes.
Experimental Data Summary: Sonogashira Coupling
| Alkyne Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Propargyl alcohol | Aryl/Vinyl Halide | Pd/Cu | Amine/Organic Solvent | 60-95% | General Literature |
| This compound (after deprotection) | Aryl/Vinyl Halide | Pd/Cu | Amine/Organic Solvent | Similar to propargyl alcohol | Inferred |
| Terminal Alkynes (to form propargyl silanes) | Aryl Halide | Pd catalyst | - | 31-57% |
Nicholas Reaction
The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for nucleophilic attack.
Propargyl Alcohol: Propargyl alcohol is a classic substrate for the Nicholas reaction. The cobalt-complexed alcohol readily forms a stabilized carbocation upon treatment with a Lewis acid, which can then be trapped by a variety of nucleophiles. Yields for this reaction are generally good to excellent. For instance, a reaction of a propargylic alcohol with a nucleophile in the presence of dicobalt octacarbonyl and BF₃·OEt₂ can yield the desired product in up to 88%.
This compound: The TMS group in the 3-position is expected to influence the stability and reactivity of the cobalt-stabilized cation. The β-silicon effect can further stabilize the carbocation, potentially leading to enhanced reactivity or altered selectivity. While direct comparative studies are scarce, the principles of the Nicholas reaction suggest that TMS-protected propargyl alcohols would be effective substrates.
Experimental Data Summary: Nicholas Reaction
| Propargylic Alcohol | Nucleophile | Lewis Acid | Yield (%) | Reference |
| Propargyl alcohol | Various | BF₃·OEt₂ | 40-88% | |
| This compound | Various | BF₃·OEt₂ | Expected to be high | Inferred |
A³ Coupling (Aldehyde-Alkyne-Amine)
The A³ coupling is a powerful multi-component reaction that combines an aldehyde, an alkyne, and an amine to form a propargylamine.
Propargyl Alcohol: As a terminal alkyne, propargyl alcohol is a suitable substrate for the A³ coupling reaction. The reaction proceeds under metal catalysis (typically copper or gold) to afford the corresponding hydroxy-functionalized propargylamine.
This compound: Similar to the Sonogashira coupling, this compound cannot directly participate in the A³ coupling. The TMS group must be cleaved to unmask the terminal alkyne. However, trimethylsilylacetylene (B32187) is often used in asymmetric A³ couplings to achieve high enantioselectivities, with the TMS group being removed in a subsequent step to yield the terminal propargylic amine. This highlights the utility of the TMS group in controlling stereochemistry.
Experimental Data Summary: A³ Coupling
| Alkyne | Aldehyde | Amine | Catalyst | Yield (%) | Reference |
| Propargyl alcohol | Various | Various | Cu(I) or Au(I) | Good to Excellent | General Literature |
| Trimethylsilylacetylene | Various | Various | Chiral Cu(I) Complex | High (before deprotection) |
Experimental Protocols
General Sonogashira Coupling of Propargyl Alcohol
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl or vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add propargyl alcohol dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Nicholas Reaction of a Propargylic Alcohol
Materials:
-
Propargylic alcohol (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)
-
Lewis acid (e.g., BF₃·OEt₂) (1.2 eq)
-
Nucleophile (e.g., enol silane, allyl silane, or electron-rich aromatic) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ceric ammonium (B1175870) nitrate (B79036) (CAN) for decomplexation
Procedure:
-
In a round-bottom flask, dissolve the propargylic alcohol in anhydrous DCM under an inert atmosphere.
-
Add dicobalt octacarbonyl and stir at room temperature for 1-2 hours until the formation of the cobalt complex is complete (monitored by TLC).
-
Cool the reaction mixture to -78 °C and add the Lewis acid dropwise.
-
Add the nucleophile dropwise and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
For decomplexation, dissolve the crude cobalt complex in acetone (B3395972) and add a solution of CAN in water portion-wise at 0 °C.
-
Stir for 1 hour, then extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
General A³ Coupling of Propargyl Alcohol
Materials:
-
Aldehyde (1.0 eq)
-
Amine (1.1 eq)
-
Propargyl alcohol (1.2 eq)
-
CuI (5 mol%)
-
Solvent (e.g., toluene, water, or solvent-free)
Procedure:
-
To a reaction vessel, add the aldehyde, amine, propargyl alcohol, and CuI.
-
Add the solvent (if any) and stir the mixture at the desired temperature (ranging from room temperature to 80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with an appropriate organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General workflow of the Nicholas reaction.
A Comparative Guide to Catalytic Additions to 3-(Trimethylsilyl)propargyl Alcohol for Advanced Research
For researchers, scientists, and professionals in drug development, the strategic functionalization of versatile building blocks like 3-(trimethylsilyl)propargyl alcohol is paramount. This guide provides an objective comparison of various catalytic systems for additions to this substrate, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic routes.
The unique structure of this compound, featuring a terminal alkyne shielded by a bulky trimethylsilyl (B98337) group and a primary alcohol, offers multiple avenues for catalytic transformation. The choice of catalyst dictates the reaction pathway, leading to a diverse array of valuable synthetic intermediates. This guide explores key catalytic systems, including those based on platinum, gold, ruthenium, and copper, for reactions such as hydrosilylation, hydroamination, hydroalkoxylation, carbometalation, and isomerization.
Performance Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic additions to this compound, offering a clear comparison of their performance in terms of yield, selectivity, and reaction conditions.
Hydrosilylation
Hydrosilylation of the alkyne moiety in this compound provides access to versatile vinylsilane intermediates. Platinum-based catalysts are particularly effective for this transformation.
| Catalyst System | Silane (B1218182) | Product | Yield (%) | Regioselectivity (β:α) | Stereoselectivity (E:Z) | Ref. |
| PtCl₂/XPhos (1 mol%) | PhMe₂SiH | (E)-3-(Dimethyl(phenyl)silyl)-3-(trimethylsilyl)prop-2-en-1-ol | 94 | >99:1 | >99:1 | [1][2] |
| PtCl₂/XPhos (0.5 mol%) | Et₃SiH | (E)-3-(Triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-ol | 91 | >99:1 | >99:1 | [1][2] |
Hydroamination
Gold catalysts have demonstrated remarkable efficiency in the hydroamination of propargylic alcohols, offering divergent pathways to different nitrogen-containing products depending on the reaction conditions.[3][4][5][6]
| Catalyst System | Amine | Product | Yield (%) | Selectivity | Ref. |
| PPh₃AuNTf₂ (2 mol%) | Aniline (B41778) | 3-Hydroxy-N-phenyl-3-(trimethylsilyl)propan-1-imine | 85 | Regioselective | [4][5] |
| PPh₃AuNTf₂ (2 mol%) | p-Anisidine | 3-Hydroxy-N-(4-methoxyphenyl)-3-(trimethylsilyl)propan-1-imine | 82 | Regioselective | [4][5] |
Meyer-Schuster Rearrangement (Isomerization)
The isomerization of propargylic alcohols to α,β-unsaturated carbonyl compounds, known as the Meyer-Schuster rearrangement, can be effectively catalyzed by ruthenium complexes.[2]
| Catalyst System | Product | Yield (%) | Selectivity | Ref. |
| Ru-complex | 4-(Trimethylsilyl)but-3-en-2-one | 85 | High | [2] |
Enantioselective Alkynylation of Aldehydes
While not a direct addition to the alkyne of this compound, its derivatives can be used to generate chiral ligands for enantioselective additions, or it can be a product of such reactions. For instance, chiral propargyl alcohols are synthesized via the enantioselective alkynylation of aldehydes.
| Catalyst System | Aldehyde | Alkyne | Product | Yield (%) | ee (%) | Ref. |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | (R)-1,3-Diphenylprop-2-yn-1-ol | 95 | 99 | [7][8][9] |
| Ti(OiPr)₄ / (R)-BINOL / NMI | p-Chlorobenzaldehyde | Phenylacetylene | (R)-1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-ol | 92 | 94 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate adoption in the laboratory.
General Procedure for PtCl₂/XPhos-Catalyzed Hydrosilylation[1][2]
To a solution of this compound (1 mmol) in anhydrous THF (5 mL) under an argon atmosphere were added PtCl₂ (0.01 mmol, 1 mol%) and XPhos (0.02 mmol, 2 mol%). The silane (1.2 mmol) was then added dropwise, and the reaction mixture was stirred at room temperature for 16 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired vinylsilane.
General Procedure for Gold-Catalyzed Hydroamination[4][5]
To a solution of this compound (0.5 mmol) and the corresponding aniline (0.5 mmol) in anhydrous dichloroethane (2 mL) was added PPh₃AuNTf₂ (0.01 mmol, 2 mol%). The reaction mixture was stirred at room temperature for 18-24 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated, and the crude product was purified by column chromatography on silica gel to yield the corresponding 3-hydroxyimine.
General Procedure for Ruthenium-Catalyzed Meyer-Schuster Rearrangement[2]
A solution of this compound (1 mmol) and the ruthenium catalyst (0.05 mmol, 5 mol%) in a suitable solvent (e.g., toluene (B28343), 10 mL) is heated under reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is then purified by column chromatography to afford the α,β-unsaturated ketone.
General Procedure for Enantioselective Alkynylation of Aldehydes[7][8][9]
To a solution of the chiral ligand (e.g., (+)-N-methylephedrine, 0.1 mmol) in anhydrous toluene (5 mL) at 0 °C is added a solution of diethylzinc (B1219324) (1.0 M in hexanes, 2.0 mmol). The mixture is stirred for 30 minutes, followed by the addition of the terminal alkyne (2.0 mmol). After stirring for another 30 minutes, the aldehyde (1.0 mmol) is added dropwise. The reaction is stirred at 0 °C for 2-4 hours. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the chiral propargyl alcohol.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the fundamental transformations discussed in this guide.
Caption: General reaction scheme for catalytic additions.
Caption: Platinum-catalyzed hydrosilylation workflow.
Caption: Gold-catalyzed hydroamination workflow.
Caption: Ruthenium-catalyzed isomerization workflow.
This guide serves as a foundational resource for selecting and implementing catalytic systems for the functionalization of this compound. The provided data and protocols are intended to streamline experimental design and accelerate the discovery of novel molecular entities.
References
- 1. PtCl2/XPhos: a highly efficient and readily available catalyst for the hydrosilylation of propargylic alcohols. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. PtCl2/XPhos: A highly efficient and readily available catalyst for the hydrosilylation of propargylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones [organic-chemistry.org]
- 6. Gold-Catalyzed Hydroamination of Propargylic Alcohols: Controlling Divergent Catalytic Reaction Pathways To Access 1,3-Amino Alcohols, 3-Hydroxyketones, or 3-Aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective alkynylation of aldehydes catalyzed by [2.2]paracyclophane-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facile, mild, and highly enantioselective alkynylzinc addition to aromatic aldehydes by BINOL/N-methylimidazole dual catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluoride-Based Deprotection of Trimethylsilyl (TMS) Ethers: A Comparative Analysis
In the realm of organic synthesis, particularly in the intricate pathways of drug development and materials science, the use of protecting groups is a cornerstone of strategic molecular assembly. Among these, the trimethylsilyl (B98337) (TMS) ether stands out for its ease of installation and, critically, its predictable cleavage. The deprotection of TMS ethers is most commonly achieved through the use of fluoride-based reagents, a method that leverages the exceptionally high bond energy of the silicon-fluoride bond (Si-F), which is significantly stronger than the silicon-oxygen (Si-O) bond it replaces.[1][2] This guide provides a comprehensive comparison of common fluoride-based reagents, offering experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal deprotection strategy for their specific synthetic needs.
The Mechanism: A Fluoride-Driven Transformation
The efficacy of fluoride (B91410) ions in cleaving silyl (B83357) ethers is rooted in a fundamental chemical principle: the formation of a highly stable Si-F bond.[1] The generally accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS ether. This attack leads to the formation of a transient, pentacoordinate silicon intermediate.[1][3] This intermediate is unstable and rapidly collapses, breaking the Si-O bond to liberate the desired alcohol and form a stable trimethylsilyl fluoride byproduct.[1]
Below is a diagram illustrating this fundamental mechanism.
Caption: Mechanism of fluoride-mediated TMS ether deprotection.
Comparative Analysis of Common Fluoride Reagents
The choice of fluoride reagent is critical and depends on factors such as the substrate's sensitivity to basicity, steric hindrance around the silicon ether, and the desired reaction rate.[4] Below is a comparative table summarizing the performance of common fluoride reagents.
| Reagent | Common Abbreviation | Typical Conditions | Advantages | Disadvantages |
| Tetrabutylammonium Fluoride | TBAF | 1.1 eq, 1.0 M solution in THF, rt, 1-4 h[5] | Highly soluble in organic solvents, generally fast and effective.[6] | Can be basic, potentially causing issues with base-sensitive substrates; workup can be complicated by ammonium (B1175870) salts.[3][5][7] |
| Hydrogen Fluoride-Pyridine | HF-Pyridine | Excess HF-Pyridine in THF/Pyridine, 2-3 h[8] | Effective for selective deprotection, can be less basic than TBAF.[8][9] | Highly toxic and corrosive, requires special handling precautions (e.g., plastic labware).[9] |
| Tris(dimethylamino)sulfonium Difluorotrimethylsilicate | TAS-F | Excess TAS-F in THF, rt, 1-2 h[8] | Anhydrous source of fluoride, can be milder than TBAF. | More expensive and less commonly available than other fluoride sources. |
| Cesium Fluoride | CsF | Excess CsF in a polar aprotic solvent (e.g., DMF), often with heating. | Mild and can be used for base-sensitive substrates. | Often requires higher temperatures and longer reaction times. |
| Potassium Fluoride | KF | Excess KF in MeOH or with a phase-transfer catalyst (e.g., 18-crown-6).[10] | Inexpensive and mild. | Low solubility in many organic solvents, may require additives or protic solvents.[7][10] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following are representative procedures for the deprotection of TMS ethers using common fluoride reagents.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)[5]
-
Dissolve the TMS-protected alcohol in anhydrous tetrahydrofuran (B95107) (THF) at room temperature under an inert atmosphere.
-
Add a 1.0 M solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Note: For base-sensitive substrates, buffering with acetic acid may be necessary to mitigate the basicity of the TBAF solution.[3][5]
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)[8]
-
Prepare a stock solution of HF-Pyridine (e.g., 2 mL HF-Pyridine, 4 mL pyridine, 16 mL THF).
-
To a solution of the silylated alcohol, add the HF-Pyridine stock solution.
-
Stir the reaction mixture for 2 to 3 hours.
-
Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (Caution: vigorous gas evolution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 3: Deprotection using Tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F)[8]
-
To a solution of the silylated alcohol in THF (approximately 0.4 M), add TAS-F.
-
Stir the resulting solution at room temperature for 1 to 2 hours.
-
Upon completion of the reaction (monitored by TLC), proceed with a standard aqueous workup.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
Experimental Workflow: A Comparative Approach
To objectively evaluate the efficiency of different fluoride-based deprotection methods for a novel substrate, a systematic experimental workflow is recommended. The following diagram outlines a logical progression for such a comparative study.
Caption: Workflow for comparing fluoride deprotection methods.
Conclusion
The selection of a fluoride-based deprotection agent for TMS ethers is a nuanced decision that requires careful consideration of the specific molecular context. While TBAF remains a workhorse in many synthetic laboratories due to its high reactivity and solubility, reagents like HF-Pyridine and TAS-F offer milder alternatives, particularly for substrates with base-labile functionalities. For situations demanding utmost mildness, heterogeneous systems employing CsF or KF can be advantageous, albeit often at the cost of longer reaction times. By understanding the relative strengths and weaknesses of each reagent and employing systematic evaluation when necessary, researchers can confidently and efficiently navigate the critical step of TMS ether deprotection in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. pubs.rsc.org [pubs.rsc.org]
spectroscopic comparison of silylated vs. non-silylated propargyl alcohols
For researchers and professionals in drug development and organic synthesis, the strategic use of protecting groups is fundamental. Silylation of alcohols is a cornerstone of this strategy, offering a reversible means to mask the reactivity of hydroxyl groups. This guide provides a detailed spectroscopic comparison of propargyl alcohol and its silylated counterpart, focusing on the commonly used trimethylsilyl (B98337) (TMS) ether. The presented data, derived from established spectral databases and scientific literature, offers a clear framework for the characterization of these essential compounds.
Executive Summary of Spectroscopic Shifts
Silylation of propargyl alcohol induces characteristic shifts in its spectroscopic signatures. In Nuclear Magnetic Resonance (NMR) spectroscopy, the most notable changes are the disappearance of the labile hydroxyl proton signal and the appearance of a strong singlet corresponding to the trimethylsilyl group protons. The adjacent propargylic protons and carbons also experience a downfield shift. In Infrared (IR) spectroscopy, the broad O-H stretching band of the alcohol is replaced by sharp Si-C and Si-O stretching vibrations in the silylated derivative. Mass Spectrometry (MS) reveals a predictable increase in the molecular weight and the emergence of characteristic fragmentation patterns involving the silyl (B83357) group.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of propargyl alcohol and its trimethylsilyl (TMS) derivative, providing a quantitative basis for their differentiation.
| Compound | Spectroscopic Technique | Key Features and Observations |
| Propargyl Alcohol | ¹H NMR (CDCl₃) | ~4.15 ppm (d, 2H, -CH₂-), ~2.42 ppm (t, 1H, ≡C-H), Variable (s, 1H, -OH)[1] |
| ¹³C NMR (CDCl₃) | ~80 ppm (≡C-H), ~75 ppm (-C≡), ~58 ppm (-CH₂-)[1] | |
| IR Spectroscopy (Gas Phase) | ~3665 cm⁻¹ (O-H stretch, sharp), ~3331 cm⁻¹ (≡C-H stretch), ~2100-2260 cm⁻¹ (C≡C stretch)[2] | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 56. Key fragments at m/z 55, 39, 29, 27.[3][4][5] | |
| Propargyl Alcohol, TMS derivative | ¹H NMR (CDCl₃) | ~4.17 ppm (s, 2H, -CH₂-), ~2.38 ppm (s, 1H, ≡C-H), ~0.1 ppm (s, 9H, -Si(CH₃)₃) |
| ¹³C NMR (CDCl₃) | ~84 ppm (≡C-H), ~82 ppm (-C≡), ~51 ppm (-CH₂-), ~0 ppm (-Si(CH₃)₃) | |
| IR Spectroscopy (Gas Phase) | ~3320 cm⁻¹ (≡C-H stretch), ~2175 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (Si-C stretch), ~1090 cm⁻¹ (Si-O stretch)[6] | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z 128. Key fragments at m/z 113 ([M-CH₃]⁺), 75, 73.[7] |
Experimental Protocols
The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for the characterization of propargyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1]
-
Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[1]
-
¹H NMR Acquisition : Acquire a one-dimensional ¹H spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.[1]
-
¹³C NMR Acquisition : Acquire a one-dimensional ¹³C spectrum, often with proton decoupling. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing : Process the acquired free induction decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gas Phase : Introduce the vapor of the sample into a gas cell.
-
-
Instrument Setup : Place the sample in the IR spectrometer.
-
Data Acquisition : Acquire the spectrum by scanning the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be acquired and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization : Ionize the sample molecules. Electron ionization (EI) is a common method for these types of compounds.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of silylated and non-silylated propargyl alcohols.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Propargyl alcohol(107-19-7) MS [m.chemicalbook.com]
- 4. Propargyl alcohol [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Propargyl alcohol, TMS derivative [webbook.nist.gov]
- 7. Propargyl alcohol, TMS derivative [webbook.nist.gov]
A Comparative Guide to the Yield Analysis of Reactions Utilizing Silyl-Protected Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the use of protecting groups for terminal alkynes is a cornerstone strategy. Among these, silyl (B83357) protecting groups stand out for their versatility, ease of introduction, and tunable stability. This guide provides an objective comparison of the performance of commonly employed silyl-protected alkynes—trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS)—in three pivotal reactions: the Sonogashira coupling, the Glaser-Hay coupling, and hydrosilylation. The analysis is supported by experimental data to aid in the rational selection of the optimal silyl protecting group for specific synthetic applications.
Comparative Yield Analysis
The choice of silyl protecting group can significantly influence the yield and efficiency of a reaction. The steric and electronic properties of the silyl group play a crucial role in the reactivity of the alkyne and the stability of the protected compound under various reaction conditions. The following tables summarize the quantitative data on the performance of different silyl-protected alkynes in key synthetic transformations.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The steric bulk of the silyl group can affect the reaction rate and yield.
| Silyl Group | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TMS | 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | 95 | [1] |
| TMS | 1-Iodonaphthalene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4 | 92 | [2] |
| TES | 4-Iodotoluene | Triethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene (B28343) | 60 | 6 | 90 | [3] |
| TBDMS | 4-Bromobenzonitrile | (tert-Butyldimethylsilyl)acetylene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | [4] |
| TIPS | 1,4-Dibromobenzene | Triisopropylsilylacetylene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 18 | 91 | [3] |
| TIPS | 4-Iodoanisole | Triisopropylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 5 | 85 | [3] |
Note: Reaction conditions and substrates vary across different studies, which can influence yields.
Glaser-Hay Coupling
The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. The efficiency of this reaction can also be influenced by the nature of the silyl protecting group.
| Silyl Group | Alkyne | Catalyst System | Base / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TMS | Trimethylsilylacetylene | CuCl | TMEDA | Acetone (B3395972) | RT | 4 | 90 | [5] |
| TIPS | Triisopropylsilylacetylene | Cu(OAc)₂ | Pyridine | Pyridine | 50 | 6 | 85 | [6] |
Note: Direct comparative studies for a wide range of silyl groups under identical Glaser-Hay conditions are limited in the literature.
Hydrosilylation
Hydrosilylation of alkynes involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, leading to vinylsilanes. The regioselectivity and yield can be dependent on the steric hindrance of both the silyl protecting group and the hydrosilane reagent.
| Silyl Group | Alkyne | Hydrosilane | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) (isomer ratio) | Reference |
| TMS | Phenyl(trimethylsilyl)acetylene | Triethylsilane | H₂PtCl₆ | Toluene | 80 | 3 | 92 (β:α > 95:5) | [7][8] |
| TES | Phenyl(triethylsilyl)acetylene | Triethylsilane | Karstedt's catalyst | THF | RT | 1 | 95 (β-trans) | [9] |
| TBDMS | (tert-Butyldimethylsilyl)phenylacetylene | Phenylsilane | [Rh(COD)Cl]₂ | Benzene | 70 | 5 | 88 (β:α = 90:10) | [10] |
| TIPS | Phenyl(triisopropylsilyl)acetylene | Triethylsilane | Pt/C | Heptane | 90 | 8 | 85 (β-trans) | [7] |
Note: The regioselectivity (α vs. β addition) and stereoselectivity (cis vs. trans addition for β-isomers) are critical parameters in hydrosilylation and are influenced by the catalyst and substrate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following are representative experimental protocols for the key reactions discussed.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and the silyl-protected alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%). A base (e.g., triethylamine, 3.0 mmol) is then added, and the mixture is stirred at the specified temperature under an inert atmosphere (e.g., argon or nitrogen). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Glaser-Hay Coupling
A solution of the silyl-protected alkyne (1.0 mmol) in a suitable solvent (e.g., acetone or dichloromethane, 10 mL) is treated with a catalytic amount of a copper(I) salt (e.g., CuCl, 0.1 mmol, 10 mol%) and a ligand/base (e.g., TMEDA, 0.2 mmol, 20 mol%). The reaction mixture is then stirred vigorously under an atmosphere of air or oxygen at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a short pad of silica gel to remove the copper catalyst. The filtrate is concentrated, and the residue is purified by column chromatography or recrystallization to afford the desired 1,3-diyne.[11]
General Procedure for Hydrosilylation
To a solution of the silyl-protected alkyne (1.0 mmol) in an anhydrous solvent (e.g., toluene or THF, 5 mL) under an inert atmosphere is added the hydrosilane (1.1 mmol). The catalyst (e.g., a platinum or rhodium complex, 0.01-1 mol%) is then added, and the reaction mixture is stirred at the appropriate temperature. The reaction is monitored by GC or NMR spectroscopy. After complete conversion of the starting material, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield the vinylsilane.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and the decision-making process in selecting a silyl protecting group.
Caption: General experimental workflow for reactions involving silyl-protected alkynes.
Caption: Decision-making logic for selecting a suitable silyl protecting group based on stability requirements.
Conclusion
The selection of an appropriate silyl protecting group is a critical parameter that can dictate the success of a synthetic sequence involving terminal alkynes. The trimethylsilyl (TMS) group, being the least sterically hindered, often participates in reactions with higher rates but is also the most labile, making it suitable for transformations where easy deprotection is desired. Conversely, the triisopropylsilyl (TIPS) group offers the greatest steric bulk and stability, rendering it the protecting group of choice for multi-step syntheses involving harsh reaction conditions where the alkyne must remain protected. Triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) groups offer intermediate stability and reactivity.
The experimental data compiled in this guide, while not exhaustive due to variations in reaction conditions across different studies, provides a valuable framework for researchers. It is evident that a careful consideration of the steric and electronic nature of the silyl protecting group, in conjunction with the specific requirements of the reaction, is paramount for optimizing reaction yields and achieving the desired synthetic outcomes. The provided protocols and workflows serve as a practical starting point for the implementation of these powerful synthetic methodologies in the pursuit of novel chemical entities.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in transition metal-free catalytic hydroelementation (E = B, Si, Ge, and Sn) of alkynes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07768B [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Stability of TMS, TIPS, and TBDMS Protecting Groups for Alcohols
In the landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. For the protection of hydroxyl functional groups, silyl (B83357) ethers are a cornerstone, offering a tunable range of stability and mild deprotection conditions. This guide provides an objective comparison of three commonly employed silyl protecting groups: Trimethylsilyl (TMS), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS). This analysis, supported by experimental data and detailed methodologies, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom.[1][2] Larger, bulkier substituents impede the approach of nucleophiles or acids to the silicon-oxygen bond, thereby enhancing the stability of the protecting group.[1][2]
Relative Stability: A Quantitative Overview
The choice between TMS, TBDMS, and TIPS hinges on the required stability throughout a synthetic sequence. TMS is known for its lability and is often used for temporary protection, while TBDMS provides a significant increase in stability.[3][4] TIPS, with its even bulkier isopropyl groups, offers the greatest stability among the three under both acidic and basic conditions.[1][4]
The relative stability of these silyl ethers towards acidic and basic hydrolysis has been quantified, providing a clear hierarchy for their application.
Data Presentation: Comparative Stability of Silyl Ethers
| Silyl Ether Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TBDMS (tert-Butyldimethylsilyl) | ~20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | ~700,000 | ~100,000 |
Data compiled from multiple sources.[5][6]
This substantial difference in stability allows for the selective deprotection of one silyl ether in the presence of another, a crucial strategy in complex molecule synthesis. For instance, a TMS ether can be readily cleaved under conditions that leave a TBDMS or TIPS ether intact.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following are representative procedures for the protection of an alcohol with TBDMS and the subsequent deprotection under acidic, basic, and fluoride-mediated conditions.
Protocol 1: Protection of a Primary Alcohol with TBDMS
This procedure describes the protection of a primary alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl) and imidazole.
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF.
-
Add imidazole, followed by TBDMSCl to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol outlines the cleavage of a TBDMS ether using mild acidic conditions.
Materials:
-
TBDMS-protected alcohol
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected alcohol in methanol.
-
Add a catalytic amount of 1 M HCl.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[5]
Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether
Fluoride (B91410) ions have a high affinity for silicon and are commonly used for the cleavage of silyl ethers.[7]
Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[5]
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.[3][5]
Visualization of Protecting Group Selection Workflow
The selection of an appropriate silyl protecting group is a critical decision in the design of a synthetic pathway. The following diagram illustrates a logical workflow for this selection process based on the required stability and reaction conditions.
Caption: Workflow for selecting a silyl protecting group.
References
Safety Operating Guide
Safe Disposal of 3-(Trimethylsilyl)propargyl alcohol: A Procedural Guide
The proper handling and disposal of 3-(Trimethylsilyl)propargyl alcohol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical responsibly. Adherence to these protocols is essential to mitigate risks associated with its hazardous properties.
Essential Safety and Logistical Information
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation if inhaled.[1][2] It is also toxic if swallowed.[2] Understanding its specific hazards is the first step in safe handling and disposal planning.
| Property | Value | Source |
| CAS Number | 5272-36-6 | [1] |
| Molecular Formula | C6H12OSi | [3] |
| Physical Form | Liquid | |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| Density | 0.865 g/mL at 25 °C | |
| Signal Word | Warning or Danger | [1][2] |
| Hazard Classifications | Combustible liquid, Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system), Toxic if swallowed (Acute Toxicity, Oral, Category 3) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Storage Temperature | Recommended 2 - 8 °C | [4] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling, storage, and disposal of this compound and its associated waste.
Protocol 1: Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2] For operations with a risk of vapor inhalation, use a multi-purpose combination respirator cartridge.
-
Avoiding Contamination: Wash hands and any exposed skin thoroughly after handling.[1] Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][4] No smoking should be permitted in the handling area.
-
Storage: Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][4] For long-term stability, refrigeration at 2-8°C is recommended.[4] Store away from incompatible materials such as strong oxidizing agents.[1]
Protocol 2: Spill Management
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Immediately remove all sources of ignition from the vicinity of the spill.[1]
-
Containment: Use a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or universal binder to contain and soak up the spill.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.
-
Decontamination: Clean the affected area thoroughly with soap and water.
Protocol 3: Waste Disposal
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent from spills, used pipette tips, contaminated gloves) in a designated, compatible, and sealable waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including "this compound" and any other components. List approximate concentrations.
-
Indicate the date when waste was first added to the container (accumulation start date).[5]
-
-
Container Storage:
-
Keep the waste container tightly sealed except when adding waste.[5]
-
Store the container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
The final disposal must be carried out at an approved waste disposal plant.[1][4]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trimethylsilyl)propargyl alcohol
Essential safety and logistical information for the proper handling and disposal of 3-(Trimethylsilyl)propargyl alcohol is critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Chemical Overview and Hazards: this compound is a combustible liquid that is toxic if swallowed and can cause skin, eye, and respiratory irritation.[1][2] It is essential to handle this chemical with appropriate precautions in a well-ventilated area, away from heat, sparks, and open flames.[1]
Key Safety and Physical Data
A summary of the critical safety and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 5272-36-6 | [1] |
| Molecular Formula | C₆H₁₂OSi | [3][4] |
| Molecular Weight | 128.24 g/mol | [4] |
| Appearance | Liquid | [3] |
| Boiling Point | 76 °C at 11 mmHg | |
| Density | 0.865 g/mL at 25 °C | |
| Flash Point | 67 °C (152.6 °F) - closed cup | [5] |
| Hazards | Combustible liquid, Toxic if swallowed, Causes skin and eye irritation, May cause respiratory irritation. | [2][3][6] |
| Storage | Keep in a dry, cool, well-ventilated place. Keep container tightly closed. Keep away from heat, sparks, and flame. Keep refrigerated. | [1] |
Operational Plan: From Receipt to Disposal
The following workflow outlines the necessary steps for safely managing this compound within a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][5]
-
Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood is crucial.[1] For situations with a higher risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.
Experimental Protocol: Sonogashira Coupling Reaction
This compound is a versatile reagent in organic synthesis. The following is a representative protocol for a Sonogashira coupling reaction, a common application for terminal alkynes.
Objective: To couple this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
A suitable solvent (e.g., anhydrous triethylamine (B128534) or a mixture of THF and triethylamine)
-
An inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a fume hood, assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: To the flask, add the aryl halide (1 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and copper(I) iodide (e.g., 0.1 equivalents).
-
Solvent and Amine: Add the anhydrous solvent and triethylamine.
-
Addition of Alkyne: Add this compound (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (this will depend on the specific substrates) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a clearly labeled, sealed container. The container should be marked as "Hazardous Waste" and include the chemical name.
-
Solid Waste: Contaminated solid waste, such as gloves, paper towels, and silica gel from chromatography, should be collected in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
By adhering to these safety protocols and operational plans, you can minimize risks and ensure the safe and effective use of this compound in your research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
